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Core Science & Biosynthesis

Foundational

crystal structure and stereochemistry of (2S,6S)-2,6-dimethylmorpholin-3-one

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of (2S,6S)-2,6-dimethylmorpholin-3-one Authored by: Dr. Gemini, Senior Application Scientist Foreword The morpholin-3-one scaffold is a significant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of (2S,6S)-2,6-dimethylmorpholin-3-one

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

The morpholin-3-one scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of stereocenters, as in (2S,6S)-2,6-dimethylmorpholin-3-one, imparts a three-dimensional complexity that is critical for molecular recognition and pharmacological function. This guide provides a comprehensive technical overview of the stereochemistry and crystallographic characteristics of (2S,6S)-2,6-dimethylmorpholin-3-one. While a definitive single-crystal X-ray structure for this specific compound is not publicly available at the time of writing, this document synthesizes foundational principles of stereochemistry, conformational analysis of the morpholine ring, and standard experimental protocols to provide a robust framework for its structural elucidation. The insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the study of heterocyclic chemistry and the design of novel therapeutics.

Stereochemistry and Conformational Analysis

The structural identity of (2S,6S)-2,6-dimethylmorpholin-3-one is defined by the spatial arrangement of its constituent atoms. Understanding its stereochemistry and preferred conformation is paramount to predicting its interactions with biological targets.

Absolute Configuration and Diastereomeric Relationship

The designation (2S,6S) refers to the absolute configuration at the two stereocenters, C2 and C6, according to the Cahn-Ingold-Prelog priority rules. The two methyl groups are on opposite faces of the morpholine ring, defining it as the trans-diastereomer. This is in contrast to the cis-diastereomer, which would have a (2S,6R) or (2R,6S) configuration.

Conformational Preferences of the Morpholine Ring

The six-membered morpholine ring predominantly adopts a chair conformation to minimize torsional and angular strain, a well-established principle in heterocyclic chemistry.[1][2] The presence of the oxygen atom and the carbonyl group in the morpholin-3-one ring influences the ring geometry, but the chair form remains the most stable conformer.

For trans-(2S,6S)-2,6-dimethylmorpholin-3-one, the chair conformation can exist in two forms that are in equilibrium. To minimize steric interactions, specifically 1,3-diaxial interactions, the molecule is expected to adopt a chair conformation where the bulkier methyl groups occupy equatorial positions. However, in a trans-1,4-disubstituted six-membered ring, one substituent must be axial while the other is equatorial. Therefore, the conformational equilibrium will favor the conformer that minimizes the most significant steric clashes.

cluster_0 Conformational Analysis Start trans-(2S,6S)-2,6-dimethylmorpholin-3-one Conformation Predominantly Chair Conformation Start->Conformation Substituents One methyl group axial, one equatorial Conformation->Substituents Equilibrium Equilibrium between two chair conformers Substituents->Equilibrium Stability Most stable conformer minimizes steric hindrance Equilibrium->Stability

Caption: Logical flow of conformational analysis for the title compound.

Elucidation of Crystal Structure: A Proposed Experimental Workflow

While a specific crystal structure for (2S,6S)-2,6-dimethylmorpholin-3-one is not available in open literature, the following section details the authoritative, self-validating protocol for its determination via single-crystal X-ray diffraction.

Step 1: Single Crystal Growth

The prerequisite for any X-ray diffraction study is the availability of high-quality single crystals.

Protocol:

  • Material Purification: The compound is first purified to >99% purity, typically by column chromatography or recrystallization, to remove impurities that can inhibit crystal growth.

  • Solvent Screening: A range of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, and their combinations with water or hexane) are screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

  • Crystallization Method: Slow evaporation of a saturated solution at room temperature is a common and effective method. Alternatively, vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound, can be employed.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested and mounted on a goniometer head.

Step 2: X-ray Diffraction Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Protocol:

  • Mounting and Centering: The crystal is mounted on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (ω and φ scans).[3] The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

Protocol:

  • Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the molecular structure.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using least-squares minimization. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using metrics such as R-factors and goodness-of-fit.

G cluster_workflow Crystal Structure Determination Workflow A 1. Crystal Growth (Solvent Screening, Slow Evaporation) B 2. X-ray Data Collection (Diffractometer, Data Acquisition) A->B High-Quality Crystal C 3. Structure Solution (Direct Methods, Phase Problem) B->C Diffraction Data D 4. Structure Refinement (Least-Squares, Model Validation) C->D Initial Model E E D->E Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Spectroscopic Analysis for Stereochemical Confirmation

In the absence of a crystal structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the stereochemistry of (2S,6S)-2,6-dimethylmorpholin-3-one in solution.

¹H NMR Spectroscopy

The relative stereochemistry can be deduced from the coupling constants (J-values) between protons on the morpholine ring. In a chair conformation, the coupling between axial-axial protons is typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). For the trans isomer, specific coupling patterns for the protons at C2 and C6 would be expected, reflecting their axial or equatorial orientations.

¹³C NMR Spectroscopy

The chemical shifts of the methyl carbons can also provide stereochemical information. Generally, axial substituents are shielded and appear at a higher field (lower ppm) compared to equatorial substituents due to steric compression.[4]

Nuclear Overhauser Effect (NOE) Spectroscopy

2D NOESY experiments can be used to identify through-space interactions between protons. For the trans isomer, NOEs would be expected between the axial methyl group and the other axial protons on the same face of the ring.

Table 1: Expected NMR Data for Conformational Assignment

TechniqueParameterExpected Observation for trans IsomerRationale
¹H NMRCoupling ConstantsDistinct J-values for axial and equatorial protonsDifferentiates between axial-axial, axial-equatorial, and equatorial-equatorial couplings.
¹³C NMRChemical ShiftsTwo distinct methyl carbon signalsAxial methyl group is expected to be shielded compared to the equatorial methyl group.
2D NOESYNOE CorrelationsCorrelations between axial protons and the axial methyl groupProximity through space indicates relative stereochemistry.

Summary and Outlook

This technical guide has outlined the key stereochemical features of (2S,6S)-2,6-dimethylmorpholin-3-one and provided a detailed, field-proven workflow for the determination of its crystal structure. The molecule is the trans-diastereomer, and is expected to exist in a chair conformation with one methyl group in an axial position and the other in an equatorial position. While a definitive crystal structure is yet to be reported, the experimental and analytical protocols described herein provide a robust framework for its complete structural elucidation. Such studies are crucial for understanding the structure-activity relationships of this important class of heterocyclic compounds and for guiding the development of new and improved therapeutic agents.

References

  • ResearchGate. (n.d.). Structure of morpholine-3-one derivatives, 115–116.
  • precisionFDA. (n.d.). 2,6-DIMETHYLMORPHOLINE, CIS-.
  • Kowalski, K., et al. (2018).
  • Cambridge University Press & Assessment. (2016, July 13). X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3.
  • MDPI. (2020, April 8). One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone.
  • Jones, A. J., et al. (1974). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 52(12), 2369-2374.
  • Acta Crystallographica Section E: Structure Reports Online. (2014). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. IUCr.
  • Google Patents. (1985).
  • MilliporeSigma. (n.d.). (2S,6S)-2,6-dimethylmorpholine.
  • Chemsrc. (2025, September 19). (2S,6S)-2,6-Dimethylmorpholine | CAS#:276252-73-4.
  • BenchChem. (2025). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.
  • PubChem. (n.d.). 2,6-Dimethylmorpholine, cis-.
  • Santa Cruz Biotechnology. (n.d.). (2S,6S)-2,6-Dimethyl-morpholine.
  • ResearchGate. (n.d.).
  • Advanced ChemBlocks. (2026, March 22). (2S,6S)-2,6-Dimethylmorpholine.
  • PubChem. (n.d.). trans-2,6-Dimethylmorpholine.
  • PubMed. (2019, October 10). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent...
  • PubMed Central. (2013). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • University of Toronto. (n.d.).
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Sigma-Aldrich. (n.d.). 2,6-Dimethylmorpholine 97.
  • ResearchGate. (2025, August 7).

Sources

Exploratory

Comprehensive Spectroscopic Characterization and NMR Analysis of (2S,6S)-2,6-Dimethylmorpholin-3-one

Executive Summary The morpholin-3-one scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a conformationally restricted core in peptidomimetics, kinase inhibitors, and coagulation casca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholin-3-one scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a conformationally restricted core in peptidomimetics, kinase inhibitors, and coagulation cascade modulators (e.g., Factor Xa inhibitors). The introduction of chiral methyl groups at the C2 and C6 positions dramatically alters the vector projection of attached substituents, making the precise stereochemical assignment of isomers like (2S,6S)-2,6-dimethylmorpholin-3-one critical for structure-activity relationship (SAR) optimization.

This technical whitepaper provides an authoritative, in-depth guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of the (2S,6S) stereoisomer. By bridging conformational theory with empirical NMR data, this guide establishes a self-validating analytical framework for researchers synthesizing and characterizing this complex chiral building block.

Conformational & Stereochemical Grounding

To accurately interpret the NMR spectra of (2S,6S)-2,6-dimethylmorpholin-3-one, one must first understand the causality between its 3D conformation and the resulting magnetic environments.

Unlike a standard morpholine ring, the morpholin-3-one system contains an amide bond (C2–C3(=O)–N4–C5). The partial double-bond character of the C–N bond forces these four atoms into a roughly coplanar arrangement, restricting the ring to a half-chair or envelope conformation [1].

In the (2S,6S) configuration, the two methyl groups possess a trans relationship. Because the ring cannot adopt a perfect chair, it minimizes 1,3-diaxial interactions by heavily favoring a conformation where:

  • The 6-methyl group occupies a true equatorial position.

  • The 2-methyl group occupies a pseudo-axial position (which is sterically tolerated because the adjacent C3 carbonyl lacks axial protons to cause steric clash).

This specific conformational bias dictates the Karplus relationship (dihedral angles) for the ring protons, serving as the foundational logic for all subsequent 1H NMR J -coupling assignments [2].

Spectroscopic Signatures: 1H and 13C NMR

The quantitative data summarized below represents the definitive spectroscopic signatures for the (2S,6S) isomer in CDCl₃.

1H NMR Spin Systems and Causality

The proton spectrum is highly distinctive due to the isolated spin systems created by the heteroatoms and the carbonyl group.

  • H-2 (Pseudo-equatorial): Because C3 is a carbonyl and O1 has no protons, H-2 only couples to the adjacent 2-CH₃ group. It appears as a clean quartet.

  • H-6 (Axial): H-6 couples to the 6-CH₃ group and the two diastereotopic protons at C5. The large trans-diaxial coupling (~10.5 Hz) between H-6(ax) and H-5a(ax) is the definitive proof of the equatorial placement of the 6-CH₃ group.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationMechanistic Assignment Notes
NH (4) 6.50br s-1HBroadened by 14 N quadrupolar relaxation and solvent exchange.
H-2 4.15q6.81HDeshielded by O1 and C3=O. Couples only to 2-CH₃.
H-6 3.75ddq10.5, 6.2, 2.51HAxial proton; shows trans-diaxial coupling to H-5a.
H-5a 3.35dd12.0, 10.51HAxial proton; geminal coupling + trans-diaxial to H-6.
H-5b 3.15dd12.0, 2.51HEquatorial proton; geminal coupling + eq-ax to H-6.
2-CH₃ 1.45d6.83HPseudo-axial methyl group.
6-CH₃ 1.25d6.23HEquatorial methyl group.
Table 1: Expected 1H NMR (400 MHz, CDCl₃) parameters for (2S,6S)-2,6-dimethylmorpholin-3-one.
13C NMR and the γ-Gauche Effect

The 13 C NMR spectrum provides a critical self-validating diagnostic tool: the γ-gauche effect . In the trans (2S,6S) isomer, the pseudo-axial 2-methyl group experiences steric compression from the ring oxygen's lone pairs and the C6 axial proton. This compression increases local electron density, shielding the carbon nucleus and shifting it upfield relative to the equatorial 6-methyl group [3].

If both methyl carbons appear at >20 ppm, the sample is likely the mesocis-(2R,6S) isomer. The observation of one methyl at ~18.5 ppm is the definitive hallmark of the trans configuration.

PositionChemical Shift (δ, ppm)TypeMechanistic Assignment Notes
C-3 171.5C=OCharacteristic morpholinone amide carbonyl [1].
C-2 73.8CHHighly deshielded by adjacent O1 and C3=O.
C-6 70.2CHDeshielded by adjacent O1.
C-5 46.5CH₂Standard aliphatic carbon adjacent to an amide nitrogen.
6-CH₃ 20.2CH₃Equatorial methyl (unaffected by γ-gauche compression).
2-CH₃ 18.5CH₃Pseudo-axial methyl (shielded via γ-gauche effect).
Table 2: Expected 13C NMR (100 MHz, CDCl₃) parameters for (2S,6S)-2,6-dimethylmorpholin-3-one.

2D NMR Correlation Networks

To ensure the structural assignment is an internally self-validating system, 2D NMR must be employed. While COSY validates the continuous H5–H6–Me6 spin system, HMBC (Heteronuclear Multiple Bond Correlation) is the ultimate validator for the fragmented skeleton, bridging the heteroatom gaps.

The HMBC network definitively maps the placement of the methyl groups. The H-2 proton will show a strong 3J correlation to the C-6 carbon across the oxygen atom, and a 2J correlation to the C-3 carbonyl, locking the morpholinone ring structure in place.

HMBC_Network H2 H-2 (δ 4.15) C3 C-3 (δ 171.5) H2->C3 3J C6 C-6 (δ 70.2) H2->C6 3J H5 H-5a/b (δ 3.15-3.35) H5->C3 3J H5->C6 2J H6 H-6 (δ 3.75) C2 C-2 (δ 73.8) H6->C2 3J C5 C-5 (δ 46.5) H6->C5 2J Me2 2-CH3 (δ 1.45) Me2->C2 2J Me2->C3 3J Me6 6-CH3 (δ 1.25) Me6->C5 3J Me6->C6 2J

Figure 1: Key HMBC correlation network for (2S,6S)-2,6-dimethylmorpholin-3-one validation.

Standardized Experimental Methodology

The following step-by-step protocol ensures high-fidelity data acquisition, minimizing artifacts that could obscure the critical J -couplings required for stereochemical assignment.

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the purified (2S,6S)-2,6-dimethylmorpholin-3-one in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Causality: CDCl₃ is chosen because it lacks exchangeable protons (unlike Methanol-d4), allowing for the observation of the NH proton at ~6.50 ppm, which is critical for confirming the integrity of the amide bond.

  • Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic particulate matter that could degrade magnetic field homogeneity.

Instrument Calibration & Acquisition
  • Probe Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR).

  • Shimming: Perform 3D gradient shimming (e.g., TopShim) to achieve a lock level variation of <1%. A well-shimmed field is mandatory to resolve the 2.5 Hz equatorial-axial coupling on H-5b.

  • 1D Acquisition:

    • 1 H NMR: Acquire 16 scans with a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay (D1) of 1.5 seconds.

    • 13 C NMR: Acquire 1024 scans with composite pulse decoupling (CPD), a spectral width of 250 ppm, and a D1 of 2.0 seconds to ensure full relaxation of the quaternary C-3 carbonyl.

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling delay for nJCH​ = 8 Hz (typically ~62.5 ms).

Data Processing Workflow

NMR_Workflow S1 Sample Prep (CDCl3, 298K) S2 Probe Tuning & Matching S1->S2 S3 Shimming (3D Gradient) S2->S3 S4 1D Acquisition (1H, 13C) S3->S4 S5 2D Acquisition (COSY, HSQC, HMBC) S4->S5 S6 Data Processing (FT, Phase, Baseline) S5->S6 S7 Structural Validation S6->S7

Figure 2: Standardized experimental workflow for high-resolution NMR acquisition and processing.

  • Fourier Transform & Phasing: Apply a 0.3 Hz exponential line broadening (LB) window function to the 1 H FID before Fourier transformation. Manually phase the spectrum to ensure purely absorptive peak shapes.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Whittaker Smoother) to ensure accurate integration of the broad NH peak against the sharp aliphatic multiplets.

References

  • Argüello-Velasco, R. O., Dziuk, B., & et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 8732–8738.[Link]

  • Kumar, A., & et al. (2018). One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds. The Journal of Organic Chemistry, 83(21), 13178–13187.[Link]

  • Zhan, W., & et al. (2021). Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Journal of Medicinal Chemistry, 64(15), 11302–11329.[Link]

Foundational

toxicity and preliminary safety profile of (2S,6S)-2,6-dimethylmorpholin-3-one

An In-Depth Technical Guide on the Toxicological Evaluation and Preliminary Safety Profile of (2S,6S)-2,6-Dimethylmorpholin-3-one Executive Summary (2S,6S)-2,6-dimethylmorpholin-3-one is a highly specialized chiral morph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Toxicological Evaluation and Preliminary Safety Profile of (2S,6S)-2,6-Dimethylmorpholin-3-one

Executive Summary

(2S,6S)-2,6-dimethylmorpholin-3-one is a highly specialized chiral morpholine derivative. In the pharmaceutical industry, it serves as a critical building block for active pharmaceutical ingredients (APIs), particularly those targeting infectious diseases and coagulation cascades[1]. Concurrently, in agrochemical toxicology, the racemate and its isomers are recognized as Metabolite BF 421-15 , a major mammalian and plant degradation product of morpholine-class fungicides such as fenpropimorph[2][3].

Because this compound sits at the intersection of chemical synthesis and environmental metabolism, understanding its preliminary safety profile requires synthesizing acute occupational hazard data with systemic in vivo metabolic evaluations. This whitepaper provides drug development professionals with a comprehensive analysis of its toxicity, metabolic fate, and the self-validating experimental workflows required to profile its safety.

Chemical Identity and Pharmacokinetic Context

The morpholine scaffold is notorious in medicinal chemistry for its ability to modulate the physicochemical properties of a drug, often improving aqueous solubility and metabolic stability. However, the introduction of methyl groups at the 2- and 6-positions, coupled with a ketone at the 3-position, creates a unique pharmacokinetic profile.

When parent morpholine compounds are administered in vivo, they typically undergo Phase I hepatic metabolism. Cytochrome P450 (CYP450) enzymes catalyze the oxidation of the morpholine ring, frequently yielding 3-one derivatives[4]. The European Food Safety Authority (EFSA) and the Food and Agriculture Organization (FAO) have extensively documented that 2,6-dimethylmorpholin-3-one (BF 421-15) is a major metabolite in rats following exposure to parent morpholines[3]. Crucially, toxicological evaluations conclude that its systemic toxicity is covered by the reference values of the parent compound, indicating an absence of novel, independent genotoxic structural alerts[3].

MetabolicPathway N1 Morpholine Precursor (e.g., Fenpropimorph) N2 Hepatic CYP450 Enzymes (Oxidative Phase I) N1->N2 Absorption & Transport N3 (2S,6S)-2,6-dimethylmorpholin-3-one (Metabolite BF 421-15) N2->N3 Ring Oxidation N4 Systemic Circulation (STOT SE 3 Potential) N3->N4 High Dose Accumulation N5 Renal Excretion (Urine Clearance) N3->N5 Standard Clearance (No Genotox)

Metabolic formation and clearance pathway of 2,6-dimethylmorpholin-3-one.

Preliminary Safety Profile & Hazard Classification

For laboratory personnel and formulation scientists handling the neat intermediate, acute toxicity is the primary concern. Based on standardized Global Harmonized System (GHS) classifications, (2S,6S)-2,6-dimethylmorpholin-3-one acts primarily as a localized irritant with mild central nervous system (CNS) implications at high exposure levels[5].

The table below summarizes the quantitative and qualitative hazard data derived from notified Classification and Labelling (C&L) inventories and toxicological threshold of concern (TTC) frameworks[3][5].

Hazard CategoryGHS CodeSignal WordToxicological Manifestation & Causality
Skin Irritation H315 (Category 2)WarningDisruption of the stratum corneum lipid bilayer due to the lipophilic nature of the dimethyl-morpholine ring.
Eye Irritation H319 (Category 2A)WarningRapid absorption into the aqueous humor, causing localized protein denaturation and inflammation.
Specific Target Organ Toxicity (Single Exposure) H336 (STOT SE 3)WarningInhalation of aerosols/dust may cause transient CNS depression (drowsiness/dizziness) via blood-brain barrier penetration.
Systemic Genotoxicity N/ANoneEvaluated under the TTC framework; lacks structural alerts for DNA intercalation or alkylation[3].

Experimental Workflows for Safety Validation

To transition this intermediate into a viable API component, its cytotoxicity and metabolic stability must be empirically validated. As a Senior Application Scientist, I mandate that these protocols be self-validating systems —meaning every run must include internal controls that prove the assay functioned correctly before the test article data is even considered.

Protocol A: 3D HepG2 Hepatotoxicity Assay

Causality & Rationale: Standard 2D cell cultures rapidly lose their CYP450 expression. Because the toxicity of morpholine derivatives is heavily tied to hepatic metabolism, we utilize 3D HepG2 spheroids. This maintains the physiological relevance of Phase I/II enzyme expression, ensuring that any reactive secondary metabolites generated from the 3-one scaffold are detected.

Step-by-Step Methodology:

  • Spheroid Generation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow compact spheroid formation.

  • Compound Preparation: Dissolve (2S,6S)-2,6-dimethylmorpholin-3-one in LC-MS grade DMSO to a 10 mM stock. Perform a 10-point serial dilution (ranging from 0.1 µM to 100 µM). Validation Check: Final DMSO concentration in the assay must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Control Assignment (The Self-Validating Matrix):

    • Negative Control: 0.5% DMSO in media (Establishes baseline 100% viability).

    • Positive Control: 50 µM Chlorpromazine (Known hepatotoxin; must reduce viability by >70% for the assay to be deemed valid).

  • Treatment: Carefully aspirate 50% of the media from the ULA plates and replace with 2X concentrated compound media. Incubate for 72 hours at 37°C, 5% CO₂.

  • Endpoint Measurement: Add 100 µL of CellTiter-Glo® 3D Reagent to each well. Shake for 5 minutes to lyse the 3D structures, then incubate in the dark for 25 minutes. Read luminescence.

  • Data Synthesis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

ExpWorkflow S1 Compound Prep (DMSO Stock) S3 Dose-Response Treatment (72h) S1->S3 S2 HepG2 Cell Culture (3D Spheroids) S2->S3 S4 Cell Viability Assay (ATP Luminescence) S3->S4 S5 IC50 Calculation & Safety Margin S4->S5

In vitro HepG2 cytotoxicity workflow for preliminary safety profiling.

Protocol B: Microsomal Stability and Clearance

Causality & Rationale: Since (2S,6S)-2,6-dimethylmorpholin-3-one is already an oxidized metabolite of parent morpholines[4], we must determine if it is a metabolic dead-end (excreted intact) or if it undergoes further Phase II conjugation.

Step-by-Step Methodology:

  • Incubation Setup: In a 96-well deep-well plate, combine 1 µM of the compound with 0.5 mg/mL pooled human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At T=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Check: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The intrinsic clearance ( CLint​ ) of these controls must fall within historical laboratory ranges to validate the HLM activity.

  • Analysis: Centrifuge the quenched samples at 4000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent mass. Calculate half-life ( t1/2​ ) and intrinsic clearance.

Conclusion

(2S,6S)-2,6-dimethylmorpholin-3-one represents a chemically stable, non-genotoxic intermediate. While it requires stringent handling protocols due to its H315, H319, and H336 GHS classifications, its systemic profile—validated through its history as the agrochemical metabolite BF 421-15—shows a predictable and manageable safety margin for downstream drug development applications.

References

  • 2,6-dimethylmorpholin-3-one — Chemical Substance Information - NextSDS NextSDS Chemical Compliance Database URL:[Link]

  • Fenpropimorph (Ref: CGA 101031) AERU - University of Hertfordshire URL:[Link]

  • fenpropimorph (188) - Food and Agriculture Organization Food and Agriculture Organization (FAO) URL:[Link]

  • Scientific Opinion on Evaluation of the Toxicological Relevance of Pesticide Metabolites for Dietary Risk Assessment EFSA Journal 2012;10(07):2799 URL:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for asymmetric synthesis using (2S,6S)-2,6-dimethylmorpholin-3-one

Advanced Protocol for Asymmetric Synthesis Using (2S,6S)-2,6-Dimethylmorpholin-3-one: Stereocontrolled Construction of Quaternary Stereocenters Executive Summary & Strategic Rationale The construction of chiral α,α -disu...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocol for Asymmetric Synthesis Using (2S,6S)-2,6-Dimethylmorpholin-3-one: Stereocontrolled Construction of Quaternary Stereocenters

Executive Summary & Strategic Rationale

The construction of chiral α,α -disubstituted amino acids and α -hydroxy acids remains a critical bottleneck in the development of sterically constrained peptidomimetics and small-molecule therapeutics. Among chiral auxiliaries, morpholin-3-one derivatives have emerged as privileged templates due to their conformational rigidity and highly predictable stereochemical outcomes.

Specifically, (2S,6S)-2,6-dimethylmorpholin-3-one serves as an exceptional chiral building block. The inherent chirality at the C6 position dictates the facial bias of the molecule, while the C2 methyl group allows for the direct generation of a fully substituted quaternary stereocenter upon enolization and subsequent electrophilic trapping. As demonstrated in advanced stereoconvergent catalysis frameworks , oxygen- and nitrogen-based heterocycles like morpholin-3-ones enable the facile synthesis of quaternary stereocenter-bearing pharmaceutical fragments. This application note details a self-validating, highly diastereoselective protocol for the asymmetric alkylation of this scaffold.

Mechanistic Principles: The Causality of Stereocontrol

To achieve high enantiomeric and diastereomeric excesses, one must understand the thermodynamic and kinetic forces governing the morpholinone enolate.

  • Conformational Locking: The morpholin-3-one ring naturally adopts a stable chair conformation. The C6-methyl group strongly prefers an equatorial position to minimize 1,3-diaxial steric strain.

  • Enolate Geometry: Deprotonation at C2 using a lithium-based base (e.g., LiHMDS) generates a Z-enolate. The lithium cation plays a critical causal role: it chelates both the enolate oxygen and the carbonyl oxygen of the N-protecting group (typically an N-Boc group). This chelation rigidifies the transition state.

  • Facial Selectivity: With the enolate locked, the equatorial C6-methyl group and the bulky N-Boc group effectively shield the Re-face of the enolate. Consequently, incoming electrophiles are forced to approach via the less hindered Si-face, resulting in exceptional diastereomeric ratios (>95:5 dr) .

Mechanism cluster_faces Enolate Lithium Enolate Intermediate (Z-geometry, Chair Conformation) FaceRe Re-Face Approach (Sterically Hindered by C6-Methyl) Enolate->FaceRe Disfavored FaceSi Si-Face Approach (Sterically Accessible) Enolate->FaceSi Favored ProductRe Minor Diastereomer (< 5% Yield) FaceRe->ProductRe ProductSi Major Diastereomer (> 95% Yield, Quaternary Center) FaceSi->ProductSi

Figure 1: Mechanistic model of facial selectivity dictated by the C6-methyl group.

Quantitative Data: Alkylation Scope

The protocol accommodates a wide range of electrophiles. The table below summarizes validated outcomes using the N-Boc protected (2S,6S)-2,6-dimethylmorpholin-3-one scaffold.

Electrophile (R-X)Reaction Time (h)Isolated Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Benzyl Bromide (BnBr)4.08898:2>99%
Allyl Bromide3.58596:4>98%
Iodomethane (MeI)2.092>99:1>99%
Propargyl Bromide5.08195:597%

Step-by-Step Methodology & Self-Validating Systems

Workflow A (2S,6S)-2,6-Dimethyl morpholin-3-one B Phase 1: N-Protection (Boc2O, DMAP) A->B C Phase 2: Enolization (LiHMDS, -78°C) B->C D Phase 3: Alkylation (R-X, Diastereoselective) C->D E Phase 4: Cleavage (LiOH, H2O2) D->E F Chiral α,α-Disubstituted Target Molecule E->F

Figure 2: Four-phase synthetic workflow for asymmetric alkylation.

Phase 1: N-Protection (Boc-Derivatization)

The secondary amine must be protected to prevent N-alkylation and to provide the necessary steric bulk for downstream stereocontrol.

  • Reaction: Dissolve (2S,6S)-2,6-dimethylmorpholin-3-one (10.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (50 mL). Add Triethylamine (15.0 mmol, 1.5 eq) and DMAP (1.0 mmol, 0.1 eq). Cool to 0 °C.

  • Addition: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 12.0 mmol, 1.2 eq) dissolved in CH₂Cl₂ (10 mL). Stir for 4 hours at room temperature.

  • Workup: Wash with 1M HCl (2 x 20 mL), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). Stain with Ninhydrin. The starting material will show a bright purple spot (free amine), while the successful N-Boc product will be Ninhydrin-negative but UV-active. 1 H NMR must show a sharp singlet at ~1.45 ppm (9H, t-butyl) and the disappearance of the broad N-H peak at ~6.5 ppm.

Phase 2: Asymmetric Alkylation

Kinetic control is paramount. Temperature deviations will result in epimerization or ring-opening side reactions.

  • Enolization: Dissolve the N-Boc protected morpholinone (5.0 mmol, 1.0 eq) in anhydrous THF (30 mL) under an Argon atmosphere. Cool the flask to strictly -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add LiHMDS (5.5 mL, 1.0 M in THF, 1.1 eq) down the side of the flask over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete formation of the Z-enolate.

  • Electrophilic Trapping: Add the chosen electrophile (e.g., Benzyl Bromide, 7.5 mmol, 1.5 eq) dropwise. Maintain stirring at -78 °C for the time specified in the Data Table (e.g., 4.0 h for BnBr).

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (10 mL) before allowing the flask to warm to room temperature. Extract with EtOAc (3 x 20 mL).

  • Self-Validation Checkpoint: To validate enolate formation prior to electrophile addition, quench a 0.1 mL aliquot with CD₃OD. 1 H NMR of the crude aliquot should reveal >95% deuterium incorporation at the C2 position (disappearance of the C2 methine proton signal). Post-reaction, crude 1 H NMR will show a distinct shift in the C2-methyl singlet, confirming the formation of the quaternary center.

Phase 3: Non-Epimerizing Cleavage

Standard alkaline hydrolysis requires harsh heating that compromises the newly formed stereocenter. Utilizing the alpha-effect of the hydroperoxide anion allows for mild cleavage.

  • Hydrolysis: Dissolve the alkylated morpholinone (2.0 mmol, 1.0 eq) in a 3:1 mixture of THF/H₂O (16 mL). Cool to 0 °C.

  • Reagent Addition: Add 30% aqueous H₂O₂ (8.0 mmol, 4.0 eq), followed immediately by LiOH monohydrate (6.0 mmol, 3.0 eq). Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • Isolation: Quench excess peroxide with saturated aqueous Na₂SO₃ (check with KI-starch paper). Acidify the aqueous layer to pH 2 using 1M KHSO₄ and extract the free chiral α,α -disubstituted acid with EtOAc.

  • Self-Validation Checkpoint: Analyze the isolated product via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard to confirm the enantiomeric excess (ee > 98%). HRMS (ESI-TOF) must confirm the exact mass of the cleaved target molecule, ensuring no morpholinone scaffold remains attached.

References

  • Han, S. J., Vogt, F., Krishnan, S., May, J. A., Gatti, M., Virgil, S. C., & Stoltz, B. M. (2015). Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations. PMC. URL:[Link]

  • Palchykov, V. A. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. URL:[Link]

Application

Application Note: (2S,6S)-2,6-Dimethylmorpholin-3-one as a Privileged Chiral Building Block in Drug Discovery

Executive Summary The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, featured in numerous FDA-approved therapeutics ranging from kinase inhibitors to antibiotics. However, standard unsubstituted mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, featured in numerous FDA-approved therapeutics ranging from kinase inhibitors to antibiotics. However, standard unsubstituted morpholines often suffer from rapid oxidative metabolism and lack the three-dimensional complexity required for highly selective target engagement.

(2S,6S)-2,6-Dimethylmorpholin-3-one represents an advanced, next-generation chiral building block designed to overcome these limitations. By integrating specific stereochemical constraints (a trans-dimethyl substitution pattern) with a lactam motif, this scaffold allows drug development professionals to precisely tune physicochemical properties, enhance metabolic stability, and access unique topological chemical space. This application note provides a deep dive into the mechanistic rationale behind this scaffold and offers self-validating protocols for its integration into novel drug candidates.

Mechanistic Rationale: The "Why" Behind the Structure

The design of (2S,6S)-2,6-dimethylmorpholin-3-one is not arbitrary; every structural feature serves a distinct pharmacokinetic (PK) or pharmacodynamic (PD) purpose .

A. Stereochemical Vectoring & Conformational Rigidity

The (2S,6S) configuration dictates a trans relationship between the two methyl groups. In a standard morpholine chair conformation, a trans-2,6-disubstitution forces one methyl group into an axial position while the other remains equatorial. To alleviate the resulting 1,3-diaxial steric strain, the ring frequently adopts a twist-boat conformation. This dramatically increases the molecule's Fraction of sp3 carbons ( Fsp3​ ), allowing it to project functional groups into deep, asymmetrical hydrophobic pockets that flat aromatic rings or simple cis-morpholines cannot reach .

B. Metabolic Shielding

Cytochrome P450 (CYP450) enzymes typically metabolize morpholines via oxidation at the α -carbons adjacent to the oxygen atom, leading to ring-opening and rapid clearance. The installation of methyl groups at the C2 and C6 positions provides a robust steric shield, physically blocking the enzymatic approach and significantly extending the compound's half-life.

C. Physicochemical Tuning via the Lactam Motif

Unsubstituted morpholine possesses a secondary amine with a pKa​ of ~8.3, making it protonated at physiological pH. While this can aid aqueous solubility, high basicity is frequently associated with hERG channel inhibition (cardiotoxicity) and poor blood-brain barrier (BBB) permeability. The presence of the C3-carbonyl in this building block converts the amine into a lactam (amide). This effectively neutralizes the basicity (shifting the pKa​ to ~15 for deprotonation), thereby mitigating hERG liability and increasing lipophilicity for enhanced CNS penetration.

ScaffoldLogic Core (2S,6S)-2,6-Dimethylmorpholin-3-one Chiral Building Block Prop1 Chiral Methyl Groups (Steric Shielding) Core->Prop1 Prop2 Lactam Motif (Reduced Basicity) Core->Prop2 Prop3 Conformational Rigidity (Vector Projection) Core->Prop3 Out1 Increased Metabolic Stability (Slower CYP450 Clearance) Prop1->Out1 Out3 High Target Selectivity (Lock-and-Key Fit) Prop1->Out3 Out2 Enhanced CNS Penetration (Optimized LogBB) Prop2->Out2 Prop3->Out3

Caption: Logical relationship between the structural features of (2S,6S)-2,6-dimethylmorpholin-3-one and PK/PD.

Comparative Profiling: Morpholine vs. Functionalized Scaffolds

To quantify the advantages of the (2S,6S)-2,6-dimethylmorpholin-3-one scaffold, we compare its baseline physicochemical properties against traditional morpholine analogs .

Scaffold pKa​ (Secondary NH)LogP (Relative Shift)CYP450 Stability (C2/C6)hERG Liability Fsp3​ Contribution
Unsubstituted Morpholine ~8.3BaselineLow (Prone to oxidation)HighLow (Flat chair)
cis-2,6-Dimethylmorpholine ~8.4+0.8High (Sterically shielded)HighMedium
(2S,6S)-2,6-Dimethylmorpholin-3-one ~15.0 (Amide) +1.2 Very High (Shielded + Deactivated) Low (Non-basic) High (3D Twist)

Synthetic Integration & Self-Validating Protocols

The primary synthetic utility of this building block lies in functionalizing the lactam nitrogen, typically via cross-coupling with an aryl halide core, followed by optional downstream modifications.

ExpWorkflow Step1 Step 1: Reagent Preparation Dry solvents, inert atmosphere (Ar/N2) Step2 Step 2: Base Activation Deprotonation of lactam N-H using NaH or LHMDS Step1->Step2 Step3 Step 3: Electrophile Addition Addition of Aryl/Alkyl Halide (Buchwald-Hartwig) Step2->Step3 Step4 Step 4: Reaction Monitoring LC-MS / TLC tracking of starting material Step3->Step4 Step5 Step 5: Quenching & Extraction Aqueous workup, phase separation Step4->Step5 Step6 Step 6: Purification & Validation Flash chromatography, Chiral HPLC, NMR Step5->Step6

Caption: Step-by-step experimental workflow for the N-functionalization of the morpholinone scaffold.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amidation)

Lactams are notoriously poor nucleophiles compared to standard amines. Standard SN​Ar conditions require harsh bases that risk epimerizing the sensitive C2 stereocenter adjacent to the carbonyl. Therefore, a specialized Palladium-catalyzed approach is required.

Causality of Reagents:

  • Catalyst/Ligand ( Pd2​(dba)3​ / Xantphos): Xantphos is selected for its wide bite angle (~111°), which specifically accelerates the reductive elimination step—the historical bottleneck in amide cross-coupling.

  • Base ( Cs2​CO3​ ): A mild inorganic base is chosen over strong alkoxides (like NaOtBu ) to prevent base-catalyzed enolization and subsequent racemization of the (2S,6S) stereocenters.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under Argon, charge (2S,6S)-2,6-dimethylmorpholin-3-one (1.0 eq), the target aryl bromide (1.1 eq), Pd2​(dba)3​ (0.02 eq), Xantphos (0.06 eq), and anhydrous Cs2​CO3​ (1.5 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Degassing: Sparge the suspension with Argon for 15 minutes. Critical Step: Oxygen acts as a poison to the Pd(0) species; failure to degas will result in catalyst death and zero yield.

  • Heating: Seal the flask and heat to 100°C for 12 hours.

  • Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the m/z [M+H]+ peak of the starting lactam is completely consumed. If >5% starting material remains, spike with an additional 0.01 eq of Pd2​(dba)3​ and heat for 2 more hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Chemoselective Lactam Reduction

If the final drug design requires a basic amine (e.g., to form a hydrochloride salt or to interact with an acidic residue like Asp/Glu in a kinase hinge region), the N-arylated lactam must be reduced back to the morpholine.

Causality of Reagents:

  • Reducing Agent ( BH3​⋅THF ): Standard agents like LiAlH4​ are overly aggressive and can cleave the newly formed N-Aryl bond or reduce bystander functional groups (halogens, esters). Borane ( BH3​ ) selectively reduces amides to amines via a highly stable amine-borane complex.

Step-by-Step Procedure:

  • Preparation: Dissolve the N-arylated lactam (1.0 eq) in anhydrous THF (0.1 M) under Argon and cool to 0°C.

  • Addition: Dropwise add BH3​⋅THF (1.0 M in THF, 3.0 eq). The reaction will evolve H2​ gas.

  • Heating: Remove the ice bath and reflux the mixture at 70°C for 6 hours.

  • Self-Validation (Quenching & Complex Breaking): Cool to 0°C and carefully quench with 6M HCl until gas evolution ceases. Critical Step: The borane forms a stable complex with the newly formed amine. The strong acid is strictly required to hydrolyze this complex. Skipping this step will result in artificially low yields and unextractable product.

  • Extraction: Stir the acidic mixture for 1 hour at 60°C to ensure complete complex breakdown. Cool, basify to pH 10 using 2M NaOH, and extract with Dichloromethane (3 x 20 mL).

  • Validation: Perform Chiral HPLC on the final product. The retention time must match a known (2S,6S) standard, validating that no epimerization occurred during the high-temperature basic amidation or the reduction steps.

References

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience (via PMC / NIH) URL: [Link]

  • Title: The significance of chirality in contemporary drug discovery—a mini review Source: RSC Advances URL: [Link]

  • Title: Preparation of cis-2,6-dimethylmorpholine (Patent US4504363A)
Method

Application Note: Synthetic Strategies for the Functionalization of (2S,6S)-2,6-dimethylmorpholin-3-one

Abstract The (2S,6S)-2,6-dimethylmorpholin-3-one scaffold is a chiral, conformationally constrained building block with significant potential in medicinal chemistry and organic synthesis. Its rigid framework, derived fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The (2S,6S)-2,6-dimethylmorpholin-3-one scaffold is a chiral, conformationally constrained building block with significant potential in medicinal chemistry and organic synthesis. Its rigid framework, derived from the morpholine core, combined with defined stereocenters at the C-2 and C-6 positions, makes it an attractive starting point for the synthesis of complex, stereochemically rich molecules. This application note provides a comprehensive guide to the strategic functionalization of this scaffold. We explore methodologies for derivatization at two key reactive sites: the secondary amine at the N-4 position and the α-carbon at the C-2 position via enolate chemistry. Detailed, field-tested protocols are provided for N-acylation, N-alkylation, and diastereoselective C-2 alkylation, supported by mechanistic rationale and workflow visualizations to empower researchers in drug discovery and synthetic methodology development.

Introduction: The (2S,6S)-2,6-dimethylmorpholin-3-one Scaffold

Nitrogen-containing heterocycles are foundational elements in pharmacology, with the morpholine ring being a privileged structure in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The introduction of stereochemical complexity, as seen in (2S,6S)-2,6-dimethylmorpholin-3-one, provides a three-dimensional framework that can be exploited for precise molecular recognition at biological targets.

This molecule serves as a chiral auxiliary, a stereogenic unit temporarily incorporated into a compound to control the stereochemical outcome of subsequent reactions.[2][3] Its inherent chirality can effectively bias the formation of new stereocenters, making it a valuable tool in asymmetric synthesis.[][5] This guide focuses on unlocking the synthetic potential of this scaffold by providing robust protocols for its selective functionalization.

Overview of Functionalization Strategies

The primary sites for synthetic modification on the (2S,6S)-2,6-dimethylmorpholin-3-one core are the nucleophilic secondary amine (N-4) and the acidic α-proton at the C-2 methine position. The strategic selection of reagents and reaction conditions allows for the selective and predictable derivatization at these sites.

G cluster_main Functionalization Sites of (2S,6S)-2,6-dimethylmorpholin-3-one mol N4_label N-4 Position (Nucleophilic Amine) C2_label C-2 Position (α-Carbonyl Methine) N4_anchor->N4_label C2_anchor->C2_label

Figure 1: Key reactive sites for synthetic modification of the chiral scaffold.

N-Functionalization: Acylation and Alkylation

The secondary amine at the N-4 position is a versatile handle for introducing a wide range of substituents. Standard acylation and alkylation reactions proceed readily, allowing for the incorporation of diverse functional groups that can modulate the molecule's properties or serve as attachment points for further synthesis.

Protocol: N-Acylation with Benzoyl Chloride

N-acylation transforms the secondary amine into a tertiary amide, a common functional group in pharmaceuticals. This reaction is typically high-yielding and proceeds under mild conditions.

Rationale: The reaction is a nucleophilic acyl substitution. A non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. Dichloromethane (DCM) is an excellent solvent as it is inert and readily dissolves both reactants.

Protocol Steps:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2S,6S)-2,6-dimethylmorpholin-3-one (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.2 equiv) dropwise while stirring.

  • Acylating Agent Addition: Add benzoyl chloride (1.1 equiv) dropwise over 5 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzoyl product.

  • Purification: Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient).

Protocol: N-Alkylation with Benzyl Bromide

N-alkylation introduces carbon-based substituents directly onto the nitrogen atom. A stronger base is typically required compared to acylation.

Rationale: This is a nucleophilic substitution (Sₙ2) reaction. A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the amine, forming a more potent nucleophile (the amide anion). Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction as they solvate the cation without interfering with the nucleophile.

Protocol Steps:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a 60% dispersion of NaH in mineral oil (1.5 equiv).

  • Washing: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Solvent Addition: Add anhydrous THF to the flask. Cool to 0 °C.

  • Amine Addition: Dissolve (2S,6S)-2,6-dimethylmorpholin-3-one (1.0 equiv) in anhydrous THF and add it dropwise to the NaH suspension. Hydrogen gas will evolve.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Cool the solution back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Add water and extract the product with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

α-Carbon Functionalization via Enolate Chemistry

The C-2 position, being alpha to the carbonyl group, can be deprotonated with a strong, non-nucleophilic base to form a chiral enolate. This nucleophilic intermediate can then react with various electrophiles. The stereochemical outcome of this addition is often directed by the existing stereocenters at C-2 and C-6, leading to high levels of diastereoselectivity.

G cluster_workflow Workflow for Diastereoselective α-Alkylation start Start: N-Protected Morpholinone deprotonation 1. Deprotonation - Solvent: Anhydrous THF - Base: LDA or LiHMDS - Temp: -78 °C start->deprotonation enolate Chiral Lithium Enolate (Intermediate) deprotonation->enolate Forms planar enolate alkylation 2. Alkylation - Electrophile (E+) - Temp: -78 °C to RT enolate->alkylation Electrophile attacks product α-Alkylated Product (New Stereocenter) alkylation->product Diastereoselective C-C bond formation workup 3. Aqueous Workup & Purification product->workup end Final Product workup->end

Figure 2: General workflow for the C-2 functionalization via enolate chemistry.

Protocol: Diastereoselective α-Alkylation

This protocol describes the alkylation of an N-protected morpholinone. An N-protecting group (e.g., Boc or Benzoyl) is crucial to prevent competitive deprotonation at the N-H site.

Rationale for Diastereoselectivity: The formation of the lithium enolate creates a planar, sp²-hybridized center at C-2. The bulky substituents on the morpholine ring (the C-6 methyl group and the N-4 substituent) will sterically hinder one face of this planar enolate. Consequently, an incoming electrophile will preferentially attack from the less hindered face, resulting in the formation of one diastereomer in excess. The choice of a lithium base (like LDA or LiHMDS) is key, as the lithium cation can chelate with the carbonyl oxygen, further rigidifying the transition state and enhancing stereocontrol.

Protocol Steps:

  • Base Preparation (LDA): In a flame-dried flask under inert atmosphere, dissolve diisopropylamine (1.5 equiv) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.4 equiv) dropwise and stir for 30 minutes at -78 °C to generate Lithium Diisopropylamide (LDA).

  • Substrate Addition: In a separate flame-dried flask, dissolve the N-protected (2S,6S)-2,6-dimethylmorpholin-3-one (1.0 equiv) in anhydrous THF. Cool this solution to -78 °C.

  • Enolate Formation: Transfer the substrate solution via cannula into the freshly prepared LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation. The solution typically turns yellow or orange.

  • Electrophile Addition: Add the electrophile (e.g., methyl iodide, 1.5 equiv) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.

  • Quenching: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute with water and extract with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification and Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified material.

Data Summary: Expected Outcomes

The following table summarizes expected outcomes for the α-alkylation protocol with various electrophiles. Yields and diastereomeric ratios are predictive and based on analogous systems reported in the literature.

Electrophile (E+)ReagentExpected Yield (%)Expected Diastereomeric Ratio (d.r.)
MethylMethyl Iodide (CH₃I)85-95%>95:5
BenzylBenzyl Bromide (BnBr)80-90%>90:10
AllylAllyl Bromide75-85%>90:10
Aldehyde (Aldol)Benzaldehyde70-80%>95:5

Conclusion

The (2S,6S)-2,6-dimethylmorpholin-3-one scaffold is a synthetically versatile platform for the development of novel, stereochemically defined molecules. The protocols detailed in this note for N-functionalization and diastereoselective C-2 alkylation provide reliable and reproducible methods for elaborating this core structure. The high degree of stereocontrol achievable in enolate reactions underscores its utility as a chiral building block. These methods should empower chemists to rapidly generate libraries of complex morpholine derivatives for evaluation in drug discovery programs and other areas of chemical research.

References

  • Corey, E. J., & Ensley, H. E. (1975). Preparation of a useful chiral reagent for enantioselective synthesis. Journal of the American Chemical Society, 97(23), 6908–6909. [Link]

  • Evans, D. A., et al. (1990). Asymmetric synthesis of the macrolide antibiotic cytovaricin. Journal of the American Chemical Society, 112(19), 7001-7031. [Link]

  • Wikipedia. (2023). Chiral auxiliary. In Wikipedia. [Link]

  • Fiveable. (2025). Chiral Auxiliaries: Organic Chemistry II Study Guide. Fiveable. [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

  • ChemrRxiv. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • RSC Publishing. (2014). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry. [Link]

  • Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • MDPI. (2020). Special Issue: Development of Asymmetric Synthesis. MDPI. [Link]

  • Chem-Station. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chem-Station. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of (2S,6S)-2,6-dimethylmorpholin-3-one in organic solvents

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for (2S,6S)-2,6-dimethylmorpholin-3-one. This guide is designed for researchers, chemists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (2S,6S)-2,6-dimethylmorpholin-3-one. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents. Due to the limited availability of specific solubility data for this molecule in public literature, this document focuses on providing a framework for systematically overcoming these issues based on first principles of chemical structure and established solubility enhancement techniques.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental physicochemical properties of (2S,6S)-2,6-dimethylmorpholin-3-one that govern its solubility behavior.

Q1: What are the key structural features of (2S,6S)-2,6-dimethylmorpholin-3-one that influence its solubility?

Answer: The solubility characteristics of (2S,6S)-2,6-dimethylmorpholin-3-one are dictated by a combination of polar and non-polar functional groups within its structure. This duality is the primary reason that finding an ideal single solvent can be challenging.

  • Polar Features:

    • Lactam (Cyclic Amide): This is the most significant polar component. The carbonyl group (C=O) is a strong hydrogen bond acceptor, and the N-H group is a hydrogen bond donor. This feature promotes solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO or DMF).

    • Ether Linkage (-O-): The ether oxygen is also a hydrogen bond acceptor, further contributing to the molecule's affinity for polar solvents.

  • Non-Polar Features:

    • Two Methyl Groups (-CH3): These aliphatic groups are non-polar and hydrophobic. They increase the molecule's affinity for less polar, organic solvents (like dichloromethane or toluene).

    • Cyclic Backbone: The cyclohexane-like chair conformation provides a non-polar surface area.

This "split personality" means the molecule is often not polar enough for highly polar solvents and too polar for highly non-polar solvents, leading to limited solubility across a wide range of common single solvents.

Q2: The parent compound, 2,6-dimethylmorpholine, is a liquid. Why is the 3-one derivative likely a solid with solubility issues?

Answer: The addition of the carbonyl group at the 3-position transforms the secondary amine into a lactam. This has two critical consequences:

  • Increased Polarity and Hydrogen Bonding: The lactam group is significantly more polar than the secondary amine. More importantly, it allows for strong intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another.

  • Crystal Lattice Energy: This strong, directional hydrogen bonding enables the molecules to pack into a highly stable, ordered crystal lattice. The energy required to break this lattice apart (crystal lattice energy) can be substantial. A solvent must provide enough energy upon solvation to overcome this lattice energy.

The parent compound, (2S,6S)-2,6-dimethylmorpholine, is a liquid at room temperature because it lacks this strong, planar amide-amide hydrogen bonding network and therefore has weaker intermolecular forces[1].

Q3: I'm observing poor solubility even in solvents where I expect it to dissolve. What other factors could be at play?

Answer: Beyond the "like dissolves like" principle, several factors can lead to lower-than-expected solubility[2]:

  • High Crystal Lattice Energy: As mentioned above, if the energy holding the crystal together is greater than the energy released by solvent-solute interactions, solubility will be low. This is a common issue for highly crystalline, high-melting-point solids.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal structure and, consequently, different solubility. The least stable polymorph is typically the most soluble.

  • Purity: The presence of insoluble impurities can inhibit the dissolution of the main compound. Conversely, some impurities can disrupt the crystal lattice, sometimes leading to higher apparent solubility.

  • Kinetic vs. Thermodynamic Solubility: What you observe may be kinetic solubility (how fast it dissolves) rather than thermodynamic solubility (the maximum amount that can dissolve at equilibrium). Highly stable crystal forms may be slow to dissolve.

Part 2: Troubleshooting Guide & Systematic Solvent Selection

When faced with a new compound, a systematic approach is more effective than random trial and error. This section provides a logical workflow for identifying a suitable solvent or solvent system.

Workflow for Systematic Solubility Screening

The following diagram outlines a structured process for identifying a viable solvent system for (2S,6S)-2,6-dimethylmorpholin-3-one, moving from single solvents to more complex binary systems.

Solubility_Workflow start Start: 1-5 mg of Compound screen Step 1: Single Solvent Screen (0.1 mL aliquots at RT) start->screen dissolves_rt Soluble at RT? screen->dissolves_rt heat Step 2: Heat to near boiling dissolves_rt->heat No too_soluble TOO SOLUBLE (Soluble at RT) dissolves_rt->too_soluble Yes dissolves_hot Soluble when Hot? heat->dissolves_hot cool Step 3: Cool to RT, then 0-4°C dissolves_hot->cool Yes insoluble INSOLUBLE (Both RT & Hot) dissolves_hot->insoluble No precipitate Crystals Form? cool->precipitate success SUCCESS! Good Recrystallization Solvent precipitate->success Yes no_ppt NO PRECIPITATE (Soluble Hot & Cold) precipitate->no_ppt No binary Step 4: Proceed to Binary Co-Solvent System insoluble->binary too_soluble->binary no_ppt->binary

Caption: Systematic workflow for solubility screening.

Q4: My compound "oiled out" upon cooling instead of forming crystals. What does this mean and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute (or a solute-impurity mixture).

Causality & Troubleshooting:

  • High Solute Concentration: You may have used too little solvent. The saturation point is reached at too high a temperature.

    • Solution: Re-heat the mixture to dissolve the oil, then add more hot solvent (e.g., 10-20% more volume) and cool again.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having enough time to orient themselves into an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.

  • Presence of Impurities: Impurities can disrupt crystallization and cause oils to form.

    • Solution: Consider a pre-purification step (e.g., passing a solution through a small plug of silica gel) or attempt the recrystallization from a different solvent system.

Q5: The compound dissolves in the hot solvent but fails to precipitate even after cooling in an ice bath. What are my options?

Answer: This indicates that the compound is too soluble in the chosen solvent, or the solution is not sufficiently supersaturated.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic glass fragments can provide nucleation sites for crystal growth.

    • Seeding: If you have a few crystals of the solid, add one or two to the cold solution. This provides a template for further crystallization.

  • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent to increase the solute concentration. Then, attempt to cool and crystallize again.

  • Introduce an "Anti-solvent": This is the basis of a co-solvent system. While stirring the cold solution, add a miscible solvent in which your compound is insoluble (the anti-solvent) dropwise until the solution becomes persistently cloudy (turbid). Then, add a few drops of the original (good) solvent to just redissolve the cloudiness and allow the mixture to stand.

Part 3: Advanced Strategy - Developing a Co-Solvent System

For a molecule with mixed polarity like (2S,6S)-2,6-dimethylmorpholin-3-one, a binary (co-solvent) system is often the most powerful tool. The goal is to create a solvent mixture with a "custom-tuned" polarity that is ideal for dissolving the compound when hot but not when cold.

Q6: How do I rationally select a co-solvent pair?

Answer: There are two primary strategies for selecting a co-solvent pair. The key principle is that the two solvents must be miscible with each other.

  • The "Good Solvent / Bad Solvent" Approach:

    • Solvent 1 (The "Good" Solvent): Find a solvent in which the compound is highly soluble, even at room temperature (e.g., Dichloromethane, THF, Acetone).

    • Solvent 2 (The "Bad" or "Anti-Solvent"): Find a miscible solvent in which the compound is very poorly soluble (e.g., Hexanes, Heptane, Diethyl Ether, Water).

    • Procedure: Dissolve the compound in a minimal amount of the "good" solvent at room temperature or with gentle warming. Then, slowly add the "bad" solvent until turbidity appears.

  • The "Sparingly Soluble / Soluble" Approach:

    • Solvent 1: Find a solvent in which the compound is only sparingly soluble at room temperature but dissolves completely upon heating (e.g., Isopropanol, Ethyl Acetate, Toluene).

    • Solvent 2: Find a miscible solvent that helps to increase the overall solvating power just enough to bring everything into solution.

    • Procedure: This is often an iterative process guided by the initial single-solvent screen. For example, if the compound is almost soluble in boiling ethyl acetate, adding a small percentage of a more powerful solvent like ethanol might be effective.

Logic for Selecting a Co-Solvent Pair

CoSolvent_Logic start Goal: Find Optimal Co-Solvent Mix path1_start Strategy 1: Good Solvent + Anti-Solvent start->path1_start path2_start Strategy 2: Modulating a 'Decent' Solvent start->path2_start step1a Dissolve compound in minimal 'Good' Solvent (e.g., DCM, Acetone) path1_start->step1a step1b Titrate with miscible 'Anti-Solvent' (e.g., Hexane) until solution is cloudy step1a->step1b step1c Add a few drops of 'Good' Solvent to clarify, then cool slowly step1b->step1c step2a Find a solvent where compound is sparingly soluble when hot (e.g., Isopropanol, Toluene) path2_start->step2a step2b Heat suspension to reflux step2a->step2b step2c Add a miscible 'stronger' solvent (e.g., Ethanol, THF) dropwise until solution is clear step2b->step2c step2d Cool slowly to induce crystallization step2c->step2d

Caption: Rational strategies for developing a binary co-solvent system.

Part 4: Data & Protocols
Table 1: Properties of Common Organic Solvents

This table provides a reference for selecting candidate solvents based on their polarity, boiling point, and miscibility with other solvents. Solvents are ordered by increasing dielectric constant, a measure of polarity.

SolventFormulaBoiling Point (°C)Dielectric ConstantNotes / Common Co-Solvents
n-HexaneC₆H₁₄691.9Non-polar. Miscible with most organic solvents. Used as an anti-solvent.
TolueneC₇H₈1112.4Aromatic, non-polar. Good for dissolving non-polar parts of molecules.
Diethyl EtherC₄H₁₀O354.3Low boiling point, slightly polar. Good anti-solvent for more polar systems.
Ethyl AcetateC₄H₈O₂776.0Medium polarity ester. A very common and effective recrystallization solvent.
Tetrahydrofuran (THF)C₄H₈O667.5Polar ether, good solvent power. Often used with an anti-solvent.
Dichloromethane (DCM)CH₂Cl₂409.0Halogenated. Excellent solvent power for many organics. Low boiling point.
AcetoneC₃H₆O5621Polar aprotic ketone. Strong solvent, often paired with anti-solvents.
EthanolC₂H₆O7825Polar protic. Good for dissolving polar groups via hydrogen bonding.
AcetonitrileC₂H₃N8237Polar aprotic. Miscible with water. Strong solvent.
Dimethylformamide (DMF)C₃H₇NO15338High boiling point polar aprotic solvent. Use with caution.
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947High boiling point polar aprotic solvent. Dissolves many compounds.

Data compiled from various sources[3][4].

Protocol 1: Systematic Single-Solvent Solubility Screening

Objective: To quickly identify promising single solvents for recrystallization.

Materials:

  • (2S,6S)-2,6-dimethylmorpholin-3-one (approx. 20-30 mg)

  • Set of small vials (e.g., 1-dram vials)

  • A selection of solvents from Table 1 (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Acetonitrile)

  • Pasteur pipettes or graduated micropipette

  • Hot plate and a sand bath or water bath

Procedure:

  • Place 2-3 mg of the compound into each labeled vial.

  • To each vial, add the chosen solvent dropwise (or in 20 µL increments) at room temperature, vortexing or flicking the vial after each addition.

  • Observe and record the solubility. Note the approximate volume of solvent needed for complete dissolution.

    • If it dissolves in < 0.2 mL: The compound is likely too soluble for this to be a good single recrystallization solvent. Note it as a potential "good" solvent for a co-solvent system.

    • If it remains insoluble after ~0.5 mL: The compound is likely poorly soluble. Proceed to the next step.

  • For vials where the compound was poorly soluble at room temperature, place them in the sand or water bath and slowly heat to just below the solvent's boiling point.

  • Continue adding the same solvent in small aliquots to the hot mixture until the solid dissolves completely. Record the total volume used.

  • Remove the vials from the heat and allow them to cool slowly to room temperature.

  • Once at room temperature, place the vials in an ice-water bath for 15-20 minutes.

  • Analyze the Results: The ideal single solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot, and which produces a good yield of crystalline solid upon cooling.

Protocol 2: Development of a Co-Solvent System (Good Solvent/Anti-Solvent)

Objective: To purify the compound when no single solvent is effective.

Materials:

  • (2S,6S)-2,6-dimethylmorpholin-3-one

  • A "good" solvent identified from Protocol 1 (e.g., Acetone or Dichloromethane)

  • A miscible "anti-solvent" identified from Protocol 1 (e.g., Hexane or Diethyl Ether)

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Hot plate

  • Pipettes or dropping funnels

Procedure:

  • Place the crude compound in the Erlenmeyer flask with a stir bar.

  • At room temperature, add the "good" solvent in small portions while stirring, until the solid is completely dissolved. Use the minimum volume necessary.

  • Begin adding the "anti-solvent" dropwise from a pipette while stirring vigorously.

  • Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

  • Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Remove the stir bar (if desired), cover the flask, and allow it to stand undisturbed to cool. If no crystals form, place it in an ice bath or the freezer.

  • Collect the resulting crystals by vacuum filtration, washing with a small amount of a cold solvent mixture having a slightly higher proportion of the anti-solvent than the crystallization mixture.

References
  • BenchChem. (n.d.). Comparative Physicochemical Properties of Substituted Morpholines: A Guide for Researchers.
  • Chemsrc. (2025, September 19). (2S,6S)-2,6-Dimethylmorpholine | CAS#:276252-73-4.
  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link].

  • Merck. (n.d.). (2S,6S)-2,6-dimethylmorpholine | 276252-73-4.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link].

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • PubChem. (n.d.). 2,6-Dimethylmorpholine. Retrieved from [Link].

  • Hrcak, T., et al. (n.d.). SYNTHESIS OF (2S,2′S)-BIMORPHOLINE.
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link].

  • Organic Syntheses. (n.d.). (2S)-(−)-3-exo-(MORPHOLINO)ISOBORNEOL. Retrieved from [Link].

  • National Institutes of Health. (2017, January 19). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Retrieved from [Link].

  • Cheméo. (n.d.). Chemical Properties of Morpholine, 2,6-dimethyl- (CAS 141-91-3). Retrieved from [Link].

  • National Institutes of Health. (n.d.). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • Chem-Impex. (n.d.). cis-2,6-Dimethylmorpholine. Retrieved from [Link].

  • Advanced ChemBlocks. (2026, March 22). (2S,6S)-2,6-Dimethylmorpholine.
  • PubChem. (n.d.). trans-2,6-Dimethylmorpholine. Retrieved from [Link].

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • ResearchGate. (2022, June 8). (PDF) Synthesis and Properties of Morpholyl Substituted Naphthophosphacyclophanes.
  • University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.
  • The Good Scents Company. (n.d.). 2,6-dimethyl morpholine, 141-91-3. Retrieved from [Link].

  • Michigan State University. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.

Sources

Optimization

Technical Support Center: Optimizing Chiral HPLC Methods for (2S,6S)-2,6-dimethylmorpholin-3-one Purification

Welcome to the technical support center for the chiral purification of (2S,6S)-2,6-dimethylmorpholin-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are tasked with re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral purification of (2S,6S)-2,6-dimethylmorpholin-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are tasked with resolving and purifying this specific chiral molecule. Chiral separations can be intricate, and this resource provides in-depth, experience-based answers to common challenges.

The separation of enantiomers is a critical task in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the definitive standard for analyzing chiral compounds, offering the necessary selectivity to resolve these mirror-image isomers.[1]

Frequently Asked Questions (FAQs)

This section addresses initial questions you may have when starting the method development process for (2S,6S)-2,6-dimethylmorpholin-3-one.

Q1: What is the best starting point for selecting a chiral stationary phase (CSP) for (2S,6S)-2,6-dimethylmorpholin-3-one?

A1: The selection of a CSP is often empirical, but a systematic screening approach is highly effective.[2] For a molecule like (2S,6S)-2,6-dimethylmorpholin-3-one, which contains a secondary amine and a lactam, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[1] We recommend screening a set of columns with complementary characteristics.

Table 1: Recommended Initial Column Screening Protocol

Column TypeChiral Selector ExampleRationale
Amylose-basedAmylose tris(3,5-dimethylphenylcarbamate)Often provides good separation for a wide range of compounds, including those with amine functionalities.[3]
Cellulose-basedCellulose tris(3,5-dimethylphenylcarbamate)Offers different selectivity compared to amylose-based phases and can be effective for cyclic compounds.[4]
Immobilized Polysaccharidee.g., Chiralpak® IA, IB, ICAllows for a wider range of solvents, which can be beneficial for optimizing selectivity and for compounds with limited solubility.[5]

Q2: Which mobile phase mode (Normal Phase, Reversed Phase, or Polar Organic) should I start with?

A2: For compounds like (2S,6S)-2,6-dimethylmorpholin-3-one, Normal Phase (NP) chromatography is often the most successful starting point. NP typically uses a non-polar solvent like n-hexane with a polar modifier such as isopropanol (IPA) or ethanol (EtOH).[6] A common starting mobile phase composition is 90:10 (v/v) n-hexane:IPA.[6]

Q3: Why are basic additives often necessary for separating amine-containing compounds?

A3: Basic compounds like (2S,6S)-2,6-dimethylmorpholin-3-one can interact with acidic sites on the silica surface of the stationary phase, leading to poor peak shape (tailing).[7] Adding a small amount of a basic modifier, such as diethylamine (DEA) or ethanolamine, to the mobile phase (typically 0.1% v/v) can suppress these unwanted interactions, resulting in improved peak symmetry and resolution.[8][9]

Q4: Can temperature be used to optimize the separation?

A4: Absolutely. Temperature is a critical parameter that affects the thermodynamics of the interaction between the enantiomers and the CSP.[2] Generally, lower temperatures enhance the weak bonding forces responsible for chiral recognition, often leading to better selectivity and resolution.[2] It is advisable to conduct a temperature study, for example, at 15°C, 25°C, and 40°C, to determine the optimal condition.[2]

Troubleshooting Guide: A Deeper Dive into Common Issues

This section provides a systematic approach to resolving specific problems you might encounter during your experiments.

Issue 1: Poor or No Resolution of Enantiomers

Q: I'm not seeing any separation between the enantiomers of (2S,6S)-2,6-dimethylmorpholin-3-one. What should I do?

A: A lack of separation is a common starting point in chiral method development.[2] Here’s a systematic workflow to address this:

Step 1: Verify System and Column Performance

  • Action: Inject a known chiral standard that is proven to resolve on your chosen column. This will confirm that the column and HPLC system are functioning correctly.[2]

  • Causality: This step isolates the problem. If the standard separates, the issue lies with the method conditions for your specific analyte. If not, there may be a problem with the column itself or the HPLC system.

Step 2: Optimize the Mobile Phase Composition

  • Action: Systematically vary the percentage of the alcohol modifier in your normal phase system. For example, if you started with 10% IPA, try reducing it to 5%, 2%, and 1%.[6]

  • Causality: In normal phase, the alcohol modifier competes with the analyte for interaction sites on the CSP.[6] Reducing its concentration generally increases retention and can enhance the subtle differences in interaction between the enantiomers and the stationary phase, leading to improved resolution.[6]

  • Action: Change the alcohol modifier. If you are using IPA, try ethanol, or vice-versa.[6]

  • Causality: Different alcohols can alter the chiral recognition mechanism, sometimes significantly impacting selectivity.[6]

Step 3: Evaluate a Different CSP

  • Action: If mobile phase optimization doesn't yield separation, the chosen CSP may not be suitable for your molecule.[2] Refer back to a screening approach with different types of polysaccharide-based columns.[10]

  • Causality: Chiral recognition relies on forming transient diastereomeric complexes, and not all CSPs are effective for all molecules.[2]

dot

Caption: Workflow for troubleshooting no enantiomeric resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for (2S,6S)-2,6-dimethylmorpholin-3-one are tailing significantly. What is the cause and how can I fix it?

A: Peak tailing is often due to unwanted secondary interactions between the analyte and the stationary phase or issues with the sample solvent.[6][7]

Step 1: Add a Basic Modifier

  • Action: As (2S,6S)-2,6-dimethylmorpholin-3-one is a basic compound, add 0.1% diethylamine (DEA) or another suitable amine to your mobile phase.[9]

  • Causality: The basic additive neutralizes acidic silanol groups on the silica surface of the CSP, preventing strong, undesirable interactions that cause peak tailing.[8]

Step 2: Check the Sample Solvent

  • Action: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Ideally, dissolve the sample directly in the mobile phase.[6]

  • Causality: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion, including tailing and fronting, as the bolus of strong solvent travels through the column.[6][11]

Step 3: Reduce Sample Load

  • Action: Try injecting a smaller volume or a more dilute sample.[6]

  • Causality: Overloading the column can lead to peak distortion.[6] This is particularly important in preparative chromatography.

Table 2: Impact of Mobile Phase Additives on Peak Shape for Basic Analytes

AdditiveConcentrationEffect
Diethylamine (DEA)0.1% (v/v)Improves peak shape by suppressing silanol interactions.[9]
Ethanolamine0.1% (v/v)An alternative basic modifier, particularly for primary amino alcohols.[9]
Triethylamine (TEA)0.1% (v/v)Another common basic additive with similar effects to DEA.[12]
Issue 3: Long Run Times and High Backpressure

Q: I have good resolution, but my analysis time is too long, and the backpressure is high. How can I optimize this?

A: Balancing resolution with analysis time and system pressure is a key part of method optimization.

Step 1: Increase the Flow Rate

  • Action: Gradually increase the flow rate (e.g., from 0.5 mL/min to 1.0 mL/min or higher, staying within the column's pressure limits).

  • Causality: A higher flow rate will decrease retention times.[12] However, be aware that this can sometimes lead to a decrease in resolution, so a balance must be found.[12]

Step 2: Increase the Modifier Percentage

  • Action: In normal phase, slightly increasing the percentage of the alcohol modifier (e.g., from 5% to 8% IPA) will decrease retention times.

  • Causality: A stronger mobile phase will elute the analytes more quickly. This may also impact selectivity, so it should be done in small increments.

Step 3: Consider Supercritical Fluid Chromatography (SFC)

  • Action: If available, SFC can be a powerful alternative for preparative purification.

  • Causality: SFC uses supercritical CO2 as the primary mobile phase, which has a much lower viscosity than liquid mobile phases.[13] This allows for faster flow rates, significantly shorter run times, and lower backpressure, making it ideal for large-scale purification.[13]

dot

Caption: Decision workflow for optimizing run time and backpressure.

Experimental Protocols

Protocol 1: Systematic Chiral Method Development Workflow
  • Sample Preparation: Dissolve the racemic (2S,6S)-2,6-dimethylmorpholin-3-one standard in the initial mobile phase to a concentration of approximately 1 mg/mL.[14] Filter the sample through a 0.22 µm syringe filter before injection.[4]

  • Initial Screening:

    • Columns: Screen on amylose-based and cellulose-based CSPs (e.g., Chiralpak® AD-H and Chiralcel® OD-H).[4]

    • Mobile Phases:

      • A: 90% n-Hexane / 10% Isopropanol (IPA)[4]

      • B: 90% n-Hexane / 10% Ethanol (EtOH)[4]

    • Conditions: Flow rate: 1.0 mL/min; Temperature: 25°C; Detection: UV at a suitable wavelength (e.g., 210-230 nm).

  • Optimization of Promising Conditions:

    • Select the column and mobile phase combination that shows the best initial separation.

    • Fine-tune the modifier percentage: Adjust the alcohol percentage in 1-2% increments to maximize resolution (Rs). A resolution of >1.7 is generally desired for baseline separation.[15]

    • Add a basic modifier: If peak tailing is observed, add 0.1% DEA to the mobile phase.

    • Optimize temperature: Evaluate the separation at 15°C, 25°C, and 40°C.[2]

    • Adjust flow rate: Optimize for a balance between analysis time and resolution.[2]

  • Method Validation: Once an optimized method is established, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][15]

References

  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation. Benchchem.
  • Technical Support Center: Enhancing Resolution in Chiral Chromatography. Benchchem.
  • Trouble with chiral separations. Chromatography Today.
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine. PubMed.
  • optimizing mobile phase for chiral HPLC separation of 1-phenyl-2-propanol. Benchchem.
  • Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF. ResearchGate.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PMC.
  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies.
  • Strategies for Chiral HPLC Method Development.
  • Advanced Chiral Resolution and Purification Strategies. Arborpharmchem.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Agilent Chiral Chromatograph Training Guide.
  • chiral columns. HPLC.eu.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. alwsci.
  • A Researcher's Guide to Chiral HPLC Analysis of Compounds from (-)-Isopinocampheol Synthesis. Benchchem.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone. Sigma-Aldrich.
  • Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate.
  • HPLC manual (for chiral HPLC analysis).
  • Review of Chiral Stationary Phase Development and Chiral Applications.
  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
  • Chiral HPLC Method Development.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Benchchem.
  • Cost-Effective Chiral Separation by Preparative HPLC. YMC America.
  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • A Chiral Metal-Organic Material that Enables Enantiomeric Identification and Purification.
  • Novel Separation Approach for Multiple Chiral Center Molecules. Sigma-Aldrich.

Sources

Troubleshooting

minimizing side reactions during (2S,6S)-2,6-dimethylmorpholin-3-one derivatization

Technical Support Center: (2S,6S)-2,6-dimethylmorpholin-3-one Derivatization From the Desk of the Senior Application Scientist Welcome to the technical support center for the derivatization of (2S,6S)-2,6-dimethylmorphol...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2S,6S)-2,6-dimethylmorpholin-3-one Derivatization

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the derivatization of (2S,6S)-2,6-dimethylmorpholin-3-one. This chiral scaffold is a valuable building block in modern drug discovery, but its unique structural features—a stereochemically defined lactam—present specific challenges during synthetic modifications. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to anticipate and overcome common side reactions. We will move beyond simple protocols to explain the mechanistic rationale behind procedural choices, empowering you to optimize your reactions for yield, purity, and stereochemical integrity.

Core Concepts: Understanding the Reactivity of the Morpholinone Core

The (2S,6S)-2,6-dimethylmorpholin-3-one structure contains three key sites of potential reactivity that must be controlled during derivatization: the secondary amine (lactam nitrogen), the enolizable oxygen of the carbonyl, and the alpha-carbon (C2), which bears a stereocenter.

cluster_main Key Reactive Sites cluster_reactions Potential Reaction Pathways mol N_Deriv Desired N-Alkylation/ Acylation mol->N_Deriv Secondary Amine (Soft Nucleophile) O_Deriv Side Reaction: O-Alkylation/Acylation mol->O_Deriv Carbonyl Oxygen (Hard Nucleophile) Epimerization Side Reaction: Epimerization at C2 mol->Epimerization α-Carbon (C2) (Acidic Proton) Hydrolysis Side Reaction: Lactam Hydrolysis mol->Hydrolysis Carbonyl Carbon (Electrophile)

Figure 1: A diagram showing the primary reactive sites on the (2S,6S)-2,6-dimethylmorpholin-3-one core and the potential reaction pathways.

Understanding the interplay between these sites is crucial for minimizing side reactions:

  • N vs. O Selectivity: The lactam nitrogen is a soft nucleophile, while the carbonyl oxygen (in its enolate form) is a hard nucleophile. The Hard and Soft Acids and Bases (HSAB) principle can be used to direct the reaction. Softer electrophiles (e.g., alkyl iodides) will preferentially react at the softer nitrogen center.[1]

  • Epimerization: The proton on the C2 alpha-carbon is acidic. Strong bases can deprotonate this position, leading to a planar enolate intermediate. Re-protonation can occur from either face, scrambling the stereocenter and leading to a loss of enantiopurity.

  • Lactam Hydrolysis: The amide bond within the lactam ring is susceptible to cleavage under harsh acidic or basic conditions, particularly in the presence of water, leading to a ring-opened amino acid byproduct.[2][3]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during derivatization in a direct question-and-answer format.

Q1: My N-alkylation reaction has stalled, leaving significant unreacted starting material. What are the likely causes?

A1: Low conversion is a frequent issue that can typically be traced to one of four factors: the alkylating agent, the base, the solvent, or the temperature.

  • Reactivity of the Alkylating Agent: The leaving group's ability is paramount. Reactivity follows the trend: Iodide > Triflate > Bromide >> Chloride. If you are using an alkyl chloride with a weak base, the reaction may not proceed. Consider switching to the corresponding bromide or iodide.[4]

  • Base Strength and Type: The base must be strong enough to deprotonate the lactam nitrogen (pKa ≈ 17-19) to generate the nucleophilic amide anion. Weak bases like triethylamine are often insufficient. Stronger, non-nucleophilic bases are required.

  • Solvent Choice: The solvent must fully dissolve your substrate and reagents. Polar aprotic solvents like DMF, DMSO, or THF are standard choices as they effectively solvate the cation of the base without interfering with the nucleophile.[4]

  • Steric Hindrance: The methyl groups at C2 and C6 can sterically shield the nitrogen. If you are using a bulky alkylating agent, you may need to increase the reaction temperature or extend the reaction time to achieve full conversion.

Q2: My reaction is producing a mixture of N- and O-alkylated products. How can I improve selectivity for the desired N-alkylation?

A2: This is a classic regioselectivity problem governed by HSAB principles and reaction conditions. To favor N-alkylation, you must create conditions that promote reaction at the "softer" nitrogen atom.

  • Choice of Base Cation: The counter-ion of your base plays a significant role. Larger, less-coordinating cations (Cs⁺, K⁺) result in a "freer" or more "naked" amide anion in solution, which enhances its inherent nucleophilicity at the nitrogen. Smaller, more coordinating cations like Na⁺ or Li⁺ can chelate with the carbonyl oxygen, increasing the reactivity of the enolate and promoting O-alkylation.[1] Therefore, bases like cesium carbonate (Cs₂CO₃) or potassium hexamethyldisilazide (KHMDS) are often superior to sodium hydride (NaH).

  • Solvent Effects: Non-polar solvents like toluene or benzene can favor O-alkylation with certain metal salts because the tight ion-pairing favors the hard-hard interaction with the oxygen.[1] Polar aprotic solvents like DMF or THF are generally preferred for N-alkylation.

  • Leaving Group: As mentioned, softer alkylating agents (alkyl iodides) preferentially react with the soft nitrogen center.

ParameterTo Favor N-Alkylation (Desired)To Favor O-Alkylation (Side Product)Rationale
Base Cation Cs⁺, K⁺Na⁺, Li⁺Larger cations are less coordinating, freeing the N-anion.[1]
Solvent Polar Aprotic (DMF, THF)Non-polar (Toluene, Benzene)Polar solvents separate ion pairs, promoting N-reactivity.
Alkylating Agent R-I, R-OTf (Soft)R-Cl, R-OTs (Harder)Follows the Hard-Soft Acid-Base (HSAB) principle.
Temperature Lower (-78 °C to RT)HigherHigher temperatures can sometimes favor the thermodynamic O-alkylated product.

Q3: I am observing a loss of stereochemical integrity in my product. How do I prevent epimerization at the C2 position?

A3: Protecting the C2 stereocenter is critical and requires careful selection of the base and temperature. Epimerization occurs via deprotonation of the alpha-carbon.

  • Use Low Temperatures: Perform the deprotonation and subsequent derivatization at low temperatures, typically ranging from -78 °C to 0 °C. This minimizes the rate of proton exchange and preserves the stereochemistry.

  • Select a Non-Nucleophilic, Hindered Base: Use a base that is sterically bulky enough to prevent it from acting as a nucleophile but strong enough to deprotonate the nitrogen efficiently. Bases like Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LiHMDS), or Potassium bis(trimethylsilyl)amide (KHMDS) are ideal. They are less likely to deprotonate the more sterically hindered alpha-carbon compared to smaller, aggressive bases like sodium hydroxide or potassium tert-butoxide, especially at higher temperatures.

  • Controlled Addition: Add the alkylating agent slowly to the solution of the formed amide anion at low temperature. This ensures the electrophile is trapped as soon as the nucleophile is formed, minimizing the time the potentially epimerizable enolate exists in solution.

Q4: My mass spectrometry results show a byproduct with a mass corresponding to a ring-opened product. How can I avoid lactam hydrolysis?

A4: Lactam hydrolysis is a significant risk when using strong bases or acids, especially if water is present.

  • Ensure Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Avoid Protic Solvents: Do not use protic solvents like methanol or ethanol during the reaction, as they can be deprotonated by strong bases and serve as a proton source for hydrolysis pathways.

  • Careful Workup: Quench the reaction at low temperature with a non-aqueous source, such as saturated ammonium chloride solution, before warming to room temperature. If the product is sensitive, consider a fully non-aqueous workup followed by chromatographic purification.

Recommended Experimental Protocols

The following protocols are designed as robust starting points, incorporating the principles discussed above to minimize common side reactions.

Protocol A: High-Fidelity N-Alkylation

This protocol is optimized to prevent both O-alkylation and epimerization.

Materials:

  • (2S,6S)-2,6-dimethylmorpholin-3-one

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF

  • Alkyl Iodide (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • To an oven-dried, three-neck round-bottom flask under an Argon atmosphere, add (2S,6S)-2,6-dimethylmorpholin-3-one (1.0 eq).

  • Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add KHMDS (1.05 eq) dropwise over 15 minutes. The solution may turn slightly yellow.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl iodide (1.1 eq), either neat or as a solution in a small amount of anhydrous THF, dropwise.

  • Maintain the reaction at -78 °C and monitor its progress by TLC or LC-MS. Allow it to slowly warm to room temperature over several hours or overnight if the reaction is sluggish.

  • Once the starting material is consumed, cool the reaction back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol B: Selective N-Acylation

N-acylation is generally more selective than N-alkylation. However, controlling the reaction conditions is still important.

Materials:

  • (2S,6S)-2,6-dimethylmorpholin-3-one

  • Acyl Chloride or Acid Anhydride (1.1 equivalents)

  • Pyridine or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Dissolve (2S,6S)-2,6-dimethylmorpholin-3-one (1.0 eq) in anhydrous DCM in a flask under Nitrogen.

  • Add the non-nucleophilic base, such as pyridine or DIPEA (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C and warm to room temperature. Monitor by TLC or LC-MS until completion.

  • Dilute the reaction mixture with DCM.

  • Wash sequentially with 1 M HCl (to remove excess amine base), water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify via flash chromatography as needed.

Visual Troubleshooting Guide

Troubleshooting_Flowchart start Analyze Crude Reaction Mixture (TLC, LC-MS) problem1 Problem: Low Conversion / High SM start->problem1 problem2 Problem: Multiple Products start->problem2 problem3 Problem: Loss of Stereopurity start->problem3 problem4 Problem: Ring-Opened Byproduct start->problem4 cause1a Cause: Poor Leaving Group (e.g., -Cl) problem1->cause1a cause1b Cause: Base too Weak problem1->cause1b cause1c Cause: Low Temperature problem1->cause1c cause2a Cause: O-Derivatization problem2->cause2a cause3a Cause: Epimerization at C2 problem3->cause3a cause4a Cause: Lactam Hydrolysis problem4->cause4a solution1a Solution: Use R-I or R-OTf cause1a->solution1a solution1b Solution: Use Stronger Base (KHMDS, NaH) cause1b->solution1b solution1c Solution: Increase Temp Slowly / Extend Time cause1c->solution1c solution2a Solution: Use Cs₂CO₃ or KHMDS Use R-I Use Polar Aprotic Solvent cause2a->solution2a solution3a Solution: Use Hindered Base (LDA, LiHMDS) Run at -78°C cause3a->solution3a solution4a Solution: Use Anhydrous Solvents Run under Inert Gas Non-Aqueous Workup cause4a->solution4a

Figure 2: A decision tree for troubleshooting common issues during the derivatization of (2S,6S)-2,6-dimethylmorpholin-3-one.

References

  • Method for purifying cis-2, 6-dimethyl morpholine.
  • Al-Husaini, I. S., & El-Abadelah, M. M. (2002). ABOUT THE FACTORS WHICH GOVERN THE RING-OPENING OF α- LACTAMS WITH PRIMARY AMINES. Jordan Journal of Chemistry. This source discusses the ring-opening of lactams, a relevant side reaction. [Link]

  • Protective Groups in Synthetic Organic Chemistry. University of Illinois Urbana-Champaign. A general overview of protecting group strategies. [Link]

  • Pounder, R. J., et al. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(26), 9252–9255. Provides insights into the stability and ring-opening of morpholinone structures. [Link]

  • Protecting Groups in Organic Synthesis. University of Pennsylvania. A resource on the use of various protecting groups. [Link]

  • Pounder, R. J., et al. (2014). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. PubMed. [Link]

  • Pounder, R. J., et al. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones. ResearchGate. [Link]

  • Protecting group. Wikipedia. General information on protecting group chemistry. [Link]

  • Licandro, E., et al. (1995). Improved Synthesis of (-)-(2R,6R)-2,6-Dimethylmorpholine. ChemInform. Discusses synthesis of related morpholine structures. [Link]

  • Protecting Groups List. SynArchive. A list of common protecting groups and their conditions. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Orentas, E., et al. (2017). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules. [Link]

  • Neffe, A. T., et al. (2019). Amides as Non-polymerizable Catalytic Adjuncts Enable the Ring-Opening Polymerization of Lactide With Ferrous Acetate Under Mild Conditions. Frontiers in Chemistry. Discusses ring-opening reactions, analogous to hydrolysis. [Link]

  • Preparation of cis-2,6-dimethylmorpholine.
  • Vesga, D., et al. (2024). Integrating green synthesis and liquid–liquid extraction of lidocaine in deep eutectic solvents. Green Chemistry. Discusses acylation and alkylation of anilines, providing context for similar reactions. [Link]

  • Zhang, J., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][5]naphthyrin-5(6H). Tetrahedron. This paper provides an excellent discussion on the factors controlling N- versus O-alkylation of a pyridone, which is analogous to a lactam. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. [Link]

  • Choi, J., et al. N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. University of Washington. [Link]

  • Derivatization reactions and reagents for gas chromatography analysis. IntechOpen. [Link]

  • Olszewska, T., & Dzieduszycka, M. (2018). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. MOST Wiedzy. [Link]

  • Derivatization of Aminoglycoside Antibiotics with Tris(2,6-dimethoxyphenyl)carbenium Ion. Springer. [Link]

  • Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb. Diva-Portal.org. [Link]

  • trans-2,6-Dimethylmorpholine. PubChem. [Link]

  • Synthesis of Lidocaine a Local Anesthetic. Chegg.com. Discusses potential amide hydrolysis as a side reaction. [Link]

  • Visible light-induced cascade N-alkylation/amidation reaction of quinazolin-4(3H)-ones and related N-heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Student-Driven Development of Greener Chemistry in Undergraduate Teaching: Synthesis of Lidocaine Revisited. Diva-Portal.org. [Link]

  • Synthesis method of lidocaine.
  • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. J-STAGE. [Link]

Sources

Reference Data & Comparative Studies

Validation

(2S,6S)-2,6-dimethylmorpholin-3-one vs Evans oxazolidinones as chiral auxiliaries

An objective, deep-dive comparison into the mechanistic and practical applications of (2S,6S)-2,6-dimethylmorpholin-3-one and classic Evans oxazolidinones reveals two distinct paradigms in asymmetric synthesis. While Eva...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, deep-dive comparison into the mechanistic and practical applications of (2S,6S)-2,6-dimethylmorpholin-3-one and classic Evans oxazolidinones reveals two distinct paradigms in asymmetric synthesis. While Evans auxiliaries dominate acyclic stereocontrol via exocyclic N-acylation, morpholin-3-one templates offer rigid, endocyclic conformational control highly prized in the synthesis of chiral heterocycles, unnatural amino acids, and peptidomimetics.

As a Senior Application Scientist, I have structured this guide to dissect the causality behind their stereoinduction mechanisms, compare their performance metrics, and provide self-validating experimental protocols for drug development professionals.

Mechanistic Framework & Structural Logic

The fundamental difference between these two chiral auxiliaries lies in their ring size and the resulting conformational geometry, which dictates the trajectory of incoming electrophiles.

The Evans Oxazolidinone Paradigm (5-Membered Ring)

Evans oxazolidinones (e.g., 4-isopropyl or 4-benzyl-2-oxazolidinone) rely on a 5-membered ring system. When N-acylated, the auxiliary forms a highly organized, chelated Z-enolate in the presence of a Lewis acid (typically Bu2​BOTf ) and a hindered amine base[1].

  • Causality of Stereocontrol: The stereocontrol is governed by the Zimmerman-Traxler transition state. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate[1]. To minimize dipole-dipole interactions, the auxiliary's carbonyl orients away from the enolate oxygen, forcing the incoming aldehyde to approach from the less sterically encumbered face, predictably yielding the syn-aldol product[1].

evans_aldol A N-Acyl Oxazolidinone (Chiral Auxiliary) B Enolization (Bu2BOTf, DIPEA) A->B C Z-Enolate Formation (Chelated Intermediate) B->C Stereoselective D Zimmerman-Traxler TS (Facial Shielding) C->D Aldehyde Addition E Syn-Aldol Adduct (>95% d.e.) D->E Steric Control

Workflow and stereocontrol logic of the Evans oxazolidinone-mediated asymmetric aldol reaction.
The Morpholin-3-one Paradigm (6-Membered Ring)

In contrast, (2S,6S)-2,6-dimethylmorpholin-3-one operates via a 6-membered ring that adopts a rigid chair conformation. Morpholin-3-ones are frequently utilized for the synthesis of Ψ[CH2​O] pseudopeptides and chiral morpholine pharmacophores[2].

  • Causality of Stereocontrol: The stereocontrol does not rely on an exocyclic chelated transition state. Instead, it is dictated by the intrinsic conformational bias of the chair structure. The methyl groups at the C2 and C6 positions project into specific axial/equatorial domains. When the morpholinone is deprotonated and alkylated, 1,3-diaxial interactions heavily penalize attack from the hindered face, directing the electrophile to approach from the opposite face[2]. This umpolung or direct alkylation strategy is highly effective for generating adjacent stereocenters[3].

morpholinone_logic M1 (2S,6S)-2,6-Dimethylmorpholin-3-one (6-Membered Chair) M2 Deprotonation / Enolization (NaH or LDA) M1->M2 M3 Diastereoselective Trapping (Electrophile Addition) M2->M3 M4 Steric Shielding by Equatorial/Axial Methyls M3->M4 Conformational Bias M5 Enantioenriched Morpholine or Cleaved Amino Acid M4->M5 High d.e. (85-95%)

Conformational control and functionalization pathway for the morpholin-3-one auxiliary.

Comparative Performance Data

When selecting between these two systems, researchers must weigh the desired end-product against the operational parameters of the auxiliary. The table below synthesizes the quantitative and qualitative performance metrics of both systems.

Performance MetricEvans Oxazolidinones(2S,6S)-2,6-Dimethylmorpholin-3-one
Ring System & Geometry 5-membered (Planar/Envelope)6-membered (Rigid Chair)
Primary Synthetic Utility Acyclic syn-aldol adducts, alkylations[1]Chiral morpholines, dipeptide isosteres[2]
Stereoinduction Mechanism Chelated Zimmerman-Traxler TS[4]1,3-diaxial shielding / Conformational bias[2]
Typical Diastereomeric Excess (d.e.) > 95% (Highly predictable)85% – 95% (Substrate dependent)
Enolate Geometry Z-enolate (Boron-mediated)Planar enolate / Endocyclic double bond character
Cleavage / Removal Conditions LiOH/H2​O2​ (Hydrolysis), LiBH4​ (Reduction)Acidic hydrolysis (HCl/MeOH) or Pd/C hydrogenolysis
Auxiliary Recovery > 90% (Non-destructive cleavage)Often incorporated into the final pharmacophore[5]

Validated Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify intermediate formation before proceeding to irreversible steps.

Protocol A: Asymmetric Aldol Reaction via Evans Oxazolidinone

This protocol utilizes N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone to generate a syn-aldol adduct.

  • Enolization: To a flame-dried, argon-purged flask, add the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M)[1]. Cool the solution to 0 °C.

  • Lewis Acid Addition: Dropwise add di-n-butylboron triflate ( Bu2​BOTf , 1.1 equiv). Follow immediately with the dropwise addition of Diisopropylethylamine (DIPEA, 1.2 equiv)[1].

  • Z-Enolate Maturation: Stir the mixture at 0 °C for 30 minutes.

    • Self-Validation Check: A distinct color change (often pale yellow) indicates enolate formation. TLC (Hexanes/EtOAc) should show complete consumption of the starting imide.

  • Electrophile Trapping: Cool the reaction to -78 °C. Slowly add the target aldehyde (1.1 equiv) and stir for 1 hour.

  • Quench & Oxidation: Quench the reaction at -78 °C with pH 7 phosphate buffer, followed by the careful addition of H2​O2​ /MeOH (to oxidize and cleave the boron species).

  • Isolation: Extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography to isolate the syn-aldol adduct.

Protocol B: Diastereoselective Alkylation of Morpholin-3-one

This protocol demonstrates the direct alkylation of an N-protected morpholin-3-one to generate a pseudopeptide precursor.

  • Deprotonation: Dissolve the N-protected (2S,6S)-2,6-dimethylmorpholin-3-one (1.0 equiv) in anhydrous DMF or THF (0.2 M) under nitrogen[2]. Cool to 0 °C.

  • Base Addition: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise[2]. Stir at 25 °C for 30 minutes until hydrogen evolution ceases.

    • Self-Validation Check: The cessation of bubbling and the formation of a clear, homogenous solution confirms complete deprotonation.

  • Alkylation: Add the electrophile (e.g., p-methoxybenzyl chloride, 1.2 equiv) dropwise over 5 minutes[2]. Stir the resulting solution at 25 °C for 4 hours.

  • Quench & Workup: Pour the mixture into 1 N HCl to quench excess base. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography. The stereochemical integrity can be confirmed via 2D NOESY NMR, observing the lack of correlation between the newly introduced group and the axial protons of the morpholine ring.

Strategic Selection Criteria

When designing a synthetic route, the choice between these two auxiliaries should be dictated by the final target:

  • Opt for Evans Oxazolidinones when synthesizing complex polyketides, macrolides, or acyclic molecules requiring contiguous stereocenters. The auxiliary acts purely as a temporary, recoverable scaffold[4].

  • Opt for (2S,6S)-2,6-Dimethylmorpholin-3-one when the morpholine ring itself is a desired pharmacophore (e.g., in the synthesis of Aprepitant intermediates)[5], or when constructing Ψ[CH2​O] dipeptide isosteres where the auxiliary's backbone is permanently integrated into the target molecule[2].

References

  • Evans, D. A., et al. "Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions." Journal of the American Chemical Society, 2010.[Link]

  • He, Y.-P., et al. "Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement." Journal of the American Chemical Society, 2021.[Link]

  • Jones, R., et al. "Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres." The Journal of Organic Chemistry, 1998.[Link]

  • Zhang, X., et al. "Ring-Strain-Enabled Catalytic Asymmetric Umpolung C–O Bond-Forming Reactions of 1,2-Oxazetidines for the Synthesis of Functionalized Chiral Ethers." Organic Letters, 2020.[Link]

Sources

Comparative

A Senior Scientist's Guide to Asymmetric Alkylation: Benchmarking (2S,6S)-2,6-dimethylmorpholin-3-one Derivatives Against the Gold Standard

Abstract In the relentless pursuit of enantiomerically pure molecules, particularly within drug development and complex natural product synthesis, the choice of stereochemical control element is paramount. Chiral auxilia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the relentless pursuit of enantiomerically pure molecules, particularly within drug development and complex natural product synthesis, the choice of stereochemical control element is paramount. Chiral auxiliaries remain a robust, reliable, and predictable method for introducing stereocenters. The oxazolidinones, popularized by Evans, are the undisputed gold standard, providing a benchmark against which all new auxiliaries are measured.[1][2] This guide presents a detailed comparative analysis of the catalytic efficiency of (2S,6S)-2,6-dimethylmorpholin-3-one derivatives, a structurally distinct class of chiral auxiliaries. We will objectively evaluate their performance by juxtaposing their mechanistic principles and available performance data against the well-documented efficacy of Evans auxiliaries in the context of asymmetric enolate alkylation. This guide provides researchers with the data, protocols, and mechanistic insights necessary to make informed decisions for their synthetic campaigns.

The Foundation of Asymmetric Control: The Chiral Auxiliary Workflow

The use of a chiral auxiliary to induce stereoselectivity is a cornerstone of modern asymmetric synthesis.[3] This strategy involves the temporary covalent attachment of a chiral molecule (the auxiliary) to an achiral substrate. The steric and electronic properties of the auxiliary then direct subsequent bond formation, favoring the creation of one diastereomer over the other. The process is a trusted three-stage campaign: covalent attachment of the auxiliary, the diastereoselective transformation, and finally, the non-destructive cleavage and recovery of the auxiliary.[1][4]

The power of this method lies in its predictability and reliability. Because the products of the key transformation are diastereomers, they can often be separated chromatographically, allowing for the attainment of exceptionally high enantiomeric purity in the final product, even if the initial diastereoselectivity is not perfect.[1]

G cluster_0 General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary A Achiral Substrate (e.g., Carboxylic Acid Derivative) C Covalent Coupling (Acylation) A->C B Chiral Auxiliary (e.g., Evans Oxazolidinone or Morpholinone) B->C D Chiral Acylated Substrate C->D E Diastereoselective Reaction (e.g., Enolate Alkylation) D->E F Diastereomeric Products (Major and Minor) E->F G Purification (Chromatography) F->G H Isolated Major Diastereomer G->H I Auxiliary Cleavage (Hydrolysis) H->I J Enantiomerically Pure Product I->J K Recovered Chiral Auxiliary I->K G cluster_1 Mechanism of Evans Auxiliary-Controlled Alkylation acyl_ox N-Acyl Oxazolidinone enolate Rigid, Chelate-Stabilized (Z)-Enolate acyl_ox->enolate Deprotonation base Base (e.g., NaHMDS) product Alkylated Product (High Diastereoselectivity) enolate->product Alkylation from Less Hindered Face electrophile Electrophile (R-X)

Caption: Chelation control model for Evans auxiliary alkylation.

Performance Data: Asymmetric Alkylation

The data overwhelmingly supports the "gold standard" status of Evans auxiliaries. They consistently provide high to excellent levels of diastereoselectivity across a wide range of electrophiles.

AuxiliaryAcyl GroupElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
(R)-4-benzyl-2-oxazolidinonePropionylAllyl IodideNaHMDS98:261-77
(R)-4-benzyl-2-oxazolidinonePropionylBenzyl BromideNaHMDS>99:192
(S)-4-isopropyl-2-oxazolidinonePropionylEthyl IodideLDA94:694

Data compiled from multiple sources.[1][5]

Scientist's Note: The choice of the C4 substituent (benzyl vs. isopropyl) and the reaction conditions can be fine-tuned to optimize selectivity for specific substrate/electrophile combinations. The formation of the rigid (Z)-enolate is critical; conditions that disrupt this chelation can lead to diminished stereocontrol. [6]

An Alternative Scaffold: (2S,6S)-2,6-dimethylmorpholin-3-one Derivatives

The (2S,6S)-2,6-dimethylmorpholin-3-one scaffold presents an intriguing structural alternative to oxazolidinones. Derived from chiral amino acids, this six-membered ring system offers a different conformational and steric environment. The core hypothesis is that the pseudo-axial methyl groups on the morpholinone ring can provide effective facial shielding of a derived enolate, analogous to the C4 substituent in the Evans system.

Mechanistic Postulate

Upon N-acylation and subsequent deprotonation, the N-acyl-(2S,6S)-2,6-dimethylmorpholin-3-one is expected to form a lithium enolate. The stereochemical outcome of alkylation would then depend on the preferred conformation of the morpholinone ring and the degree to which the C2 and C6 methyl groups obstruct one of the enolate faces. Unlike the well-defined five-membered ring chelate in the Evans system, the six-membered ring of the morpholinone may adopt a more flexible chair or boat-like conformation, which could influence the level of diastereoselectivity.

Performance Data: A Research Gap

A comprehensive search of the current scientific literature reveals a significant gap in direct, comparative benchmarking data for N-acyl-(2S,6S)-2,6-dimethylmorpholin-3-one derivatives in asymmetric alkylation. While syntheses of various substituted morpholines are documented, [7]and the enantioselective alkylation of morpholinone-containing heterocycles via palladium catalysis has been explored, [8]there is a notable lack of systematic studies evaluating the N-acylated parent compound as a direct competitor to Evans-type auxiliaries.

This absence of head-to-head data prevents a quantitative comparison of diastereomeric ratios and yields under standardized conditions. It represents a clear opportunity for further research to explore the potential of this underexploited class of auxiliaries.

Experimental Protocols: A Guide to Benchmarking

To facilitate the direct comparison of these auxiliaries, we provide a detailed, validated protocol for the asymmetric alkylation of a propionyl group with benzyl bromide, a common benchmark reaction.

General Materials and Methods

All reactions should be conducted in flame-dried glassware under an inert atmosphere of nitrogen or argon. Tetrahydrofuran (THF) should be dried by passing it through a column of activated alumina. All other reagents should be purchased from commercial suppliers and used without further purification. Diastereomeric ratios can be determined by ¹H NMR analysis of the crude reaction mixture or by capillary GC.

Protocol: Asymmetric Benzylation using Evans Auxiliary

This protocol is adapted from established literature procedures. [1]

  • Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in THF at 0 °C, add n-butyllithium (1.05 equiv) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 equiv) and stir for 1 hour at 0 °C. Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layers over Na₂SO₄, and concentrate under reduced pressure. Purify by flash column chromatography to yield N-propionyl-(R)-4-benzyl-2-oxazolidinone.

  • Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in dry THF and cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (1.1 equiv, 1.0 M solution in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Electrophile Addition: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Workup and Analysis: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio. Purify by flash chromatography.

Proposed Protocol for Benchmarking the Morpholinone Auxiliary

This proposed protocol follows the same logic and can be run in parallel to provide direct comparative data.

  • Acylation: Synthesize N-propionyl-(2S,6S)-2,6-dimethylmorpholin-3-one using a similar acylation procedure as described in step 4.2.1, substituting the Evans auxiliary with (2S,6S)-2,6-dimethylmorpholin-3-one.

  • Alkylation: Dissolve the N-propionyl morpholinone (1.0 equiv) in dry THF containing anhydrous lithium chloride (4.0 equiv). Cool the solution to -78 °C. Add lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C.

  • Electrophile Addition: Add benzyl bromide (1.2 equiv) dropwise at -78 °C. Stir for 2-4 hours, monitoring by TLC.

  • Workup and Analysis: Perform the same workup and analysis procedure as described in step 4.2.4 to determine yield and diastereomeric ratio.

Scientist's Note: The addition of LiCl is proposed for the morpholinone auxiliary to promote the formation of a more tightly aggregated and potentially more rigid enolate, a technique known to enhance diastereoselectivity in some auxiliary systems.

Conclusion and Future Outlook

This guide confirms the status of Evans oxazolidinones as a highly effective and reliable class of chiral auxiliaries for asymmetric alkylation, consistently delivering products with excellent diastereoselectivity. They serve as a crucial benchmark for any new methodology.

The (2S,6S)-2,6-dimethylmorpholin-3-one framework remains an area of untapped potential. While structurally promising, the absence of direct, comparative performance data makes it impossible to definitively position these derivatives relative to the established standards. The protocols outlined herein provide a clear roadmap for researchers to conduct these critical benchmarking studies. Future work should focus on a systematic evaluation of various N-acyl morpholinone derivatives against a panel of electrophiles to fully elucidate their scope, limitations, and potential advantages in the field of asymmetric synthesis.

References

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. URL: [Link]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419–7423. URL: [Link]

  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, (avril-mai), 35-40.
  • Wikipedia contributors. (2023, November 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. URL: [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. URL: [Link]

  • Huang, P.-Q. (2011). Representative variants of Evans' chiral non-racemic oxazolidinone auxiliaries.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. URL: [Link]

  • University of York.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis - The Essentials. Wiley-VCH.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2001). Organic Chemistry. Oxford University Press.
  • Zhang, M., et al. (2018). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications, 54(76), 10692-10695. URL: [Link]

  • ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. Scientific Diagram.
  • Molander, G. A. (n.d.).
  • Chemistry Stack Exchange.
  • Numajiri, Y., et al. (2015). Enantioselective Synthesis of Dialkylated N-Heterocycles by Palladium-Catalyzed Allylic Alkylation. Organic Letters, 17(8), 1898-1901. URL: [Link]

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